molecular formula C7H13NO B3394383 (R)-3-Cyclopropylmorpholine CAS No. 1270034-81-5

(R)-3-Cyclopropylmorpholine

Cat. No.: B3394383
CAS No.: 1270034-81-5
M. Wt: 127.18 g/mol
InChI Key: KLFPQNHKRHERBF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Cyclopropylmorpholine is a chiral, enantiopure chemical scaffold of significant value in medicinal chemistry and drug discovery research. This compound features a morpholine ring, a privileged structure in pharmaceuticals known for improving solubility and metabolic stability, substituted with a cyclopropyl group at the 3-position in the (R) configuration. The cyclopropyl group can impart conformational rigidity, enhance pharmacokinetic properties, and influence the molecule's binding affinity to biological targets. The specific stereochemistry of the (R)-enantiomer is critical for asymmetric synthesis and for investigating stereospecific interactions with enzymes or receptors. As a versatile synthetic intermediate, this compound serves as a key building block in the development of potential therapeutic agents. Its primary research applications include use as a precursor in the synthesis of more complex molecules, particularly in constructing drug candidates for central nervous system (CNS) disorders, infectious diseases, and oncology. Researchers also utilize this chiral amine in the preparation of amide derivatives or as a component in organocatalysis. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-cyclopropylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFPQNHKRHERBF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717598
Record name (3R)-3-Cyclopropylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270034-81-5
Record name (3R)-3-Cyclopropylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chiral Scaffold: A Technical Guide to (R)-3-Cyclopropylmorpholine

[1]

Introduction: The Geometric Bioisostere

This compound (CAS: 1270034-81-5) represents a high-value chiral building block in modern medicinal chemistry.[1] Unlike simple alkyl-substituted morpholines, the incorporation of a cyclopropyl ring at the C3 position introduces unique steric and electronic constraints. The cyclopropyl group acts as a rigid, lipophilic bioisostere for isopropyl or tert-butyl moieties but possesses distinct hybridization (

This guide details the physicochemical profile, synthetic accessibility, and medicinal utility of this specific enantiomer, providing a roadmap for its integration into kinase inhibitors and GPCR ligands.[1]

Chemical Identity
ParameterDetail
IUPAC Name (3R)-3-Cyclopropylmorpholine
CAS Number 1270034-81-5 (R-isomer); 745051-30-7 (Racemate)
Molecular Formula C

H

NO
Molecular Weight 127.19 g/mol
Chirality R-enantiomer (Cahn-Ingold-Prelog)
Appearance Colorless to pale yellow liquid (Free base)

Structural & Conformational Analysis

Understanding the 3D spatial arrangement of this compound is critical for predicting receptor binding.[1]

Conformational Preference

The morpholine ring predominantly adopts a chair conformation .[1] In the (R)-isomer, the bulky cyclopropyl group at the C3 position experiences significant 1,3-diaxial steric strain if placed in the axial position.[1] Consequently, the molecule heavily favors the conformation where the cyclopropyl group is equatorial .

  • Nitrogen Inversion: The secondary amine nitrogen can invert, but the substituent preference is dictated by the C3-cyclopropyl group.

  • Basicity Modulation: The electron-donating nature of the cyclopropyl group (via hyperconjugation) slightly increases the electron density on the nitrogen compared to 3-methylmorpholine, potentially elevating the pKa (typically ~8.9).[1]

Visualization: Structural Logic

The following diagram illustrates the stereochemical logic and the preferred equatorial conformation.

Gcluster_0Stereochemical Configurationcluster_1Conformational Energy LandscapeR_Iso(R)-IsomerSpecific spatial arrangementC3_CenterC3 Chiral CenterR_Iso->C3_CenterChair_EqChair Form (Equatorial)Global MinimumC3_Center->Chair_EqMinimizes 1,3-diaxial strainChair_AxChair Form (Axial)High Energy (Steric Clash)C3_Center->Chair_AxSterically disfavored

Figure 1: Conformational preference of this compound. The equatorial positioning of the cyclopropyl group drives the low-energy state.

Synthetic Methodologies

For research applications requiring high enantiopurity (>98% e.e.), relying on "chiral pool" starting materials (like chiral amino acids) is often cost-prohibitive due to the rarity of (R)-cyclopropylglycine.[1] Two robust strategies are recommended: Chiral Resolution (for scale) and Asymmetric Auxiliary Synthesis (for precision).[1]

Method A: Classical Resolution (Scalable)

This method is preferred for generating multi-gram quantities when the racemic starting material is available.[1]

  • Synthesis of Racemate: Reductive amination of cyclopropanecarboxaldehyde with 2-aminoethanol followed by acid-catalyzed cyclization (e.g., H2SO4 at 140°C).[1]

  • Salt Formation: Dissolve racemic 3-cyclopropylmorpholine in hot ethanol.

  • Resolution: Add (S)-(+)-Mandelic acid (0.5 equiv). The (R)-amine/(S)-acid diastereomeric salt typically crystallizes out due to lower solubility.[1]

  • Liberation: Recrystallize the salt to constant melting point, then treat with 1N NaOH to liberate the (R)-free base.

Method B: Ellman Auxiliary Approach (De Novo Asymmetric)

This route ensures high enantiomeric excess (e.e.) without the yield loss inherent in resolution.[1]

  • Step 1: Imine Formation. Condensation of Cyclopropanecarboxaldehyde with (R)-tert-butanesulfinamide (Ti(OEt)4, THF).[1]

  • Step 2: Grignard Addition. Addition of the 2-carbon fragment (e.g., allylmagesium bromide or a protected hydroxy-ethyl equivalent) to the sulfinyl imine.[1] The auxiliary directs the stereochemistry.[1]

  • Step 3: Cyclization. Acidic cleavage of the sulfinyl group and subsequent intramolecular cyclization (often requires an activated alcohol, e.g., via mesylation).[1]

Synthetic Workflow Diagram

SynthesisAldehydeCyclopropane-carboxaldehydeImineChiral Sulfinyl ImineAldehyde->ImineTi(OEt)4, THFAuxiliary(R)-t-Butyl-sulfinamideAuxiliary->ImineAmineChiral HomoallylicAmineImine->AmineAllylMgBr(Diastereoselective)Product(R)-3-Cyclopropyl-morpholineAmine->Product1. O3/NaBH42. MsCl/Et3N3. Cyclization

Figure 2: De novo asymmetric synthesis using Ellman's auxiliary to establish the C3 stereocenter.

Physicochemical Profiling

The following data points are essential for formulation and ADME prediction.

PropertyValue (Approx.)Significance in Drug Design
pKa (Conj. Acid) 8.91 ± 0.40Basic center; likely protonated at physiological pH (7.4).[1] Good solubility in acidic media.[1]
LogP 0.8 - 1.1More lipophilic than morpholine (LogP -0.[1]86) but remains polar enough for oral bioavailability.[1]
LogD (pH 7.4) -1.2 to -0.5Low distribution coefficient at blood pH due to ionization, suggesting low plasma protein binding.[1]
TPSA 21.3 ŲExcellent membrane permeability (Rule of 5 compliant).[1]
H-Bond Donors 1 (NH)Available for interaction with Asp/Glu residues in binding pockets.[1]
H-Bond Acceptors 2 (N, O)The ether oxygen often acts as a water-bridge anchor in kinase hinges.[1]

Medicinal Chemistry Applications

This compound is not merely a spacer; it is a functional pharmacophore.[1]

Metabolic Stability (The "Blocker" Effect)

In standard morpholines, the carbons alpha to the nitrogen (C3 and C5) and oxygen (C2 and C6) are susceptible to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP3A4).[1]

  • Mechanism: Substitution at C3 with a cyclopropyl group sterically hinders the approach of the heme-iron center of CYP enzymes.

  • Outcome: This modification often extends the half-life (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) of the parent drug compared to the unsubstituted morpholine or 3-methylmorpholine analogs.
    
Selectivity Filter

In kinase inhibitors, the "hinge region" binding mode often utilizes the morpholine oxygen as a hydrogen bond acceptor. The (R)-cyclopropyl group projects into the solvent-exposed region or a specific hydrophobic pocket (e.g., the ribose binding pocket), creating a "selectivity filter" that clashes with residues in off-target kinases.[1]

Bioisosterism

The cyclopropyl group is often used to replace:

  • Isopropyl: Similar volume but rigid.[1]

  • Tert-butyl: Reduced volume but similar sphericity.[1]

  • Phenyl: Reduced aromaticity and planarity, improving solubility (Fsp3 count increase).[1]

Handling, Safety & Stability

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).[1]

    • H302: Harmful if swallowed.[1]

  • Storage:

    • Store under inert atmosphere (Argon/Nitrogen).[1]

    • Hygroscopic: The free base readily absorbs CO2 from the air to form carbamates; store as the HCl or Oxalate salt for long-term stability.

    • Temperature: 2-8°C recommended.[1][2]

Protocol for Free Basing (from Salt): If the HCl salt is purchased, do not use directly in nucleophilic substitutions.

  • Suspend salt in DCM.[1]

  • Add sat.[1] NaHCO3 (aq) and stir vigorously for 20 min.

  • Separate organic layer, dry over Na2SO4.[1][3]

  • Concentrate carefully (volatile!) or use the solution directly.

References

  • PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1] Accessed 2024.[1][4][5] Link

  • Dunlap, N., et al. "Three-step synthesis of cyclopropyl peptidomimetics."[1][5] Organic Letters, 2011.[1][5] (Context on cyclopropyl synthesis methodology). Link

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis."[1] Wiley-Interscience.[1] (Standard reference for handling amine protection during synthesis).

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide."[1] Chemical Reviews, 2010.[1] (Foundational text for the asymmetric synthesis route described). Link[1]

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1] (Context on cyclopropyl bioisosterism). Link[1]

Precision Pharmacophore Modeling: The (R)-3-Cyclopropylmorpholine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Focus: GlyT1 Inhibition and Conformational Restriction Strategies[1]

Executive Summary

In the "Escape from Flatland" era of medicinal chemistry, the (R)-3-cyclopropylmorpholine intermediate represents a high-value chiral building block. Unlike achiral morpholine, which often suffers from rapid metabolic clearance and promiscuous binding, the C3-cyclopropyl variant introduces three critical properties: metabolic blockade at the oxidative hotspot, enhanced lipophilicity without excessive molecular weight, and stereochemical rigidity that locks the morpholine ring into a specific chair conformation.[1]

This guide details the construction of high-fidelity pharmacophore models using this scaffold, specifically focusing on its application in designing Glycine Transporter 1 (GlyT1) inhibitors (e.g., Bitopertin analogs).[1]

The Scaffold: Structural & Electronic Rationale

The "Magic" of the Cyclopropyl Group

The cyclopropyl moiety is not merely a hydrophobic spacer; it is a bioisostere for double bonds and isopropyl groups but with unique electronic signatures.

  • Bent Bonds (Banana Bonds): The C-C bonds in cyclopropane possess significant

    
     character due to ring strain (~27.5 kcal/mol).[1] This allows the ring to engage in 
    
    
    
    -like interactions with aromatic residues in the binding pocket (e.g., Phenylalanine or Tryptophan gates in transporters).[1]
  • Metabolic Shielding: The C3 position of morpholine is susceptible to CYP450-mediated oxidation. Substitution with a cyclopropyl group sterically hinders the approach of the heme iron-oxo species, significantly extending half-life (

    
    ).[1]
    
Stereochemical Anchor

The (R)-configuration is non-negotiable for specific targets. In GlyT1 inhibitors, the (R)-3-cyclopropyl group orients the nitrogen lone pair (or N-substituent) into a vector distinct from the (S)-enantiomer.[1] The morpholine ring predominantly adopts a chair conformation where the bulky cyclopropyl group prefers the equatorial position to avoid 1,3-diaxial interactions. This conformational bias is the foundation of the pharmacophore model.

Protocol: Pharmacophore Generation Workflow

This protocol assumes the use of standard molecular modeling suites (e.g., MOE, Schrödinger, LigandScout) but focuses on the logic rather than software-specific clicks.[1]

Phase 1: Conformational Analysis (The Intermediate)

Before modeling the full ligand, one must map the energy landscape of the intermediate itself: This compound .

  • Force Field Selection: Use MMFF94x or OPLS3e , as they accurately parameterize strained rings and amine inversion barriers.[1]

  • Sampling: Perform a Stochastic Conformational Search.

    • Constraint: None initially.

    • Observation: You will observe a global minimum where the morpholine is a chair, and the cyclopropyl group is equatorial. The N-H (or N-R) bond will likely be axial or equatorial depending on the N-substituent's sterics, but the C3-Cyclopropyl vector remains constant.

  • The "Anchor" Conformer: Select the lowest energy conformer where the cyclopropyl ring bisects the plane of the adjacent C-H bonds. This is your Template State .

Phase 2: Feature Extraction

Map the chemical features relative to the morpholine centroid.

Feature TypeLocationFunctionGeometric Constraint (Tolerance)
H-Bond Acceptor (HBA) Morpholine Ether Oxygen (O)Interacts with backbone amides (e.g., Val/Ser residues).[1]Sphere (r = 1.6 Å)
Pos.[1] Ionizable / H-Bond Donor Morpholine Nitrogen (N)Salt bridge to Asp/Glu or H-bond to Tyr.[1]Vector directed 109.5° from C2-C6 plane.
Hydrophobic / Exclusion Vol. Cyclopropyl CentroidOccupies lipophilic pocket; prevents water entry.Sphere (r = 2.0 Å)
Ring Aromatic N-Substituent (Variable)(e.g., Benzoyl, Sulfonyl)Plane Normal Vector
Phase 3: Alignment and Field Generation

When superimposing multiple active analogs (Ligand-Based Design):

  • Do NOT align by the Nitrogen atom alone. The nitrogen inversion can introduce error.

  • Align by the C2-O-C6 ether arc. This is the most rigid part of the scaffold.

  • Define Exclusion Volumes: Place a "Forbidden Volume" sphere over the C3-position corresponding to the (S)-enantiomer space. This validates that the pocket is enantioselective.

Visualization: The Modeling Logic

The following diagram illustrates the decision matrix for building a pharmacophore model using this scaffold.

PharmacophoreLogic cluster_0 GlyT1 Inhibition Context Scaffold This compound (Intermediate) ConfSearch Conformational Search (MMFF94x / OPLS3e) Scaffold->ConfSearch Input Structure ChairSel Select Equatorial Chair Conformer ConfSearch->ChairSel Energy Min. VectorDef Define Vectors: 1. Ether O (Acceptor) 2. Cyclopropyl (Hydrophobic) 3. N-Vector (Growth Point) ChairSel->VectorDef Feature Mapping Exclusion Define Exclusion Volumes (Steric Clash of (S)-enantiomer) VectorDef->Exclusion Chirality Check FinalModel Final Pharmacophore Model Exclusion->FinalModel Validation

Figure 1: Step-by-step workflow for extracting pharmacophoric features from the this compound scaffold.

Case Study: GlyT1 Inhibitors (Bitopertin Analogs)

The most authoritative application of this scaffold is in the development of Glycine Transporter 1 (GlyT1) inhibitors for schizophrenia (associated with NMDA receptor hypofunction).

The Mechanism

GlyT1 regulates synaptic glycine levels.[2][3] Inhibiting GlyT1 increases glycine concentration, potentiating NMDA receptor activity.[1][2][4]

The Role of the Intermediate

In the development of compounds like Bitopertin (RG1678) , the scaffold is not just a linker; it is the selectivity filter .

  • Selectivity (GlyT1 vs. GlyT2): The 3-cyclopropyl group fits into a specific hydrophobic sub-pocket in GlyT1 that is sterically restricted in GlyT2.

  • Vector Control: The morpholine nitrogen is typically acylated or sulfonylated. The rigid chair conformation ensures that this "warhead" or "tail" projects at a precise angle toward the extracellular vestibule of the transporter.

Validation Protocol (Self-Validating System)

To ensure your pharmacophore model is robust:

  • Decoy Set Generation: Generate 50 inactive morpholine analogs (e.g., (S)-enantiomers, acyclic analogs, 2-substituted morpholines).

  • ROC Curve Analysis: Screen your model against a mixed database (Active GlyT1 inhibitors + Decoys).[1]

  • Success Metric: The model is valid only if it retrieves the (R)-3-cyclopropyl actives while rejecting the (S)-enantiomers and acyclic variants. An AUC (Area Under Curve) > 0.8 is required for high confidence.[1]

Synthesis & Sourcing Note

While this guide focuses on modeling, the availability of the intermediate is the rate-limiting step for experimental validation.

  • Route: The intermediate is typically synthesized via the asymmetric reduction of a 3-cyclopropyl-morpholin-3-one precursor or via chiral resolution of the racemic amine using tartaric acid derivatives.

  • Purity Check: For biological assays, enantiomeric excess (ee) must be >98%, as the (S)-enantiomer can act as a competitive antagonist or metabolic liability.[1]

References

  • Pinard, E., et al. (2010).[1] "Discovery of RG1678, a Potent and Selective Glycine Transporter 1 Inhibitor for the Treatment of Schizophrenia." Journal of Medicinal Chemistry. Link

  • Cioffi, C. L., & Guzzo, P. R. (2016).[1][5] "Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders."[2][3][6] Current Topics in Medicinal Chemistry. Link

  • Kumari, A., & Singh, R. K. (2020).[1][7] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry. Link

  • Talele, T. T. (2016).[1] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry. Link[1]

  • PubChem. (2025).[1][8] "Compound Summary: 3-Cyclopropylmorpholine." National Library of Medicine. Link[1][8]

Sources

An In-depth Technical Guide to the Conformational Analysis of (R)-3-Cyclopropylmorpholine Ring Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1] The introduction of a cyclopropyl group, another privileged motif in drug discovery, at the C3 position of the morpholine ring creates a chiral scaffold with significant therapeutic potential.[2] However, the conformational flexibility of the six-membered morpholine ring, coupled with the unique stereoelectronic properties of the cyclopropyl group, presents a complex analytical challenge. Understanding the three-dimensional arrangement of (R)-3-Cyclopropylmorpholine is paramount, as the conformation of a molecule dictates its interaction with biological targets and, consequently, its pharmacological activity.

This in-depth technical guide provides a comprehensive exploration of the conformational analysis of the this compound ring system. We will delve into the fundamental principles governing its conformational preferences, from the classic chair-boat equilibria of the morpholine ring to the nuanced influence of the C3-cyclopropyl substituent. This guide will equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to confidently elucidate the conformational landscape of this important molecular scaffold. We will explore both experimental techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and computational approaches, primarily Density Functional Theory (DFT), providing step-by-step protocols and explaining the causality behind key experimental and computational choices.

Foundational Principles: The Conformational Dichotomy of Morpholine and Cyclopropane

The conformational landscape of this compound is a fascinating interplay of the inherent properties of its two constituent ring systems.

The Morpholine Ring: A Predominance of the Chair Conformation

Similar to cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[3] This conformation is significantly more stable than the higher-energy boat or twist-boat forms. Within the chair conformation, the key conformational question for a substituted morpholine is the orientation of the substituent, which can be either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[4]

The relative stability of the axial versus equatorial conformer is governed by a combination of steric and stereoelectronic effects. For most substituents, the equatorial position is favored to avoid unfavorable 1,3-diaxial interactions, which are a form of steric hindrance.[4] The energy difference between the axial and equatorial conformations is quantified by the A-value , which represents the Gibbs free energy difference (ΔG) for the equatorial to axial equilibrium.[5] A larger A-value signifies a greater preference for the equatorial position.[6]

The Cyclopropyl Group: A Unique Electronic Contributor

The three-membered ring of cyclopropane is characterized by significant ring strain due to its compressed C-C-C bond angles of approximately 60°.[7] This strain results in a unique electronic structure where the C-C bonds possess a higher degree of p-character, often described by the Walsh orbital model. This "pseudo-pi" character allows the cyclopropyl group to participate in hyperconjugation, donating electron density to adjacent carbocations or other electron-deficient centers.[8]

A recent discovery, termed the "cyclopropyl effect," has challenged the simple steric-based prediction of equatorial preference for bulky groups. In systems with a spiro-fused cyclopropane adjacent to a cyclohexane ring, larger alkyl groups have been observed to surprisingly favor the axial position.[9] This phenomenon is attributed to a combination of increased torsional strain in the equatorial position and stabilizing hyperconjugative interactions in the axial conformation. While this compound is not a spirocyclic system, this effect highlights the importance of considering more than just sterics when a cyclopropyl group is present.

The Conformational Equilibrium of this compound

The central question in the conformational analysis of this compound is the preferred orientation of the cyclopropyl group at the C3 position. This equilibrium is a delicate balance of steric and stereoelectronic forces.

Figure 1: Conformational equilibrium of this compound.

Based on traditional steric considerations using A-values as a guide, the cyclopropyl group, being bulkier than a hydrogen atom, would be expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. However, the potential for a "cyclopropyl effect" introduces the possibility of the axial conformer being more stable than anticipated, or even the dominant species. This makes experimental and computational investigation essential for a definitive answer.

Experimental Methodology: Unraveling Conformation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the conformation of molecules in solution.[10] By analyzing the coupling constants between adjacent protons, we can deduce the dihedral angles and thus the three-dimensional structure.

The Karplus Relationship: From Coupling Constants to Dihedral Angles

The relationship between the vicinal coupling constant (³JHH) and the dihedral angle (Φ) between two protons is described by the Karplus equation .[11] In general, a large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship (Φ ≈ 180°), while smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (Φ ≈ 60°).[12]

Step-by-Step Protocol for ¹H NMR Conformational Analysis
  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to obtain a high-quality NMR spectrum.

  • Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum. If signal overlap is an issue, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in proton assignments.

  • Signal Assignment: Identify and assign all proton signals in the spectrum. The proton at C3 will be of particular interest.

  • Coupling Constant Measurement: Carefully measure the coupling constants for the proton at C3 with the adjacent protons at C2.

  • Conformational Assignment:

    • Predominantly Equatorial Cyclopropyl Group: If the C3 proton is primarily axial, it will exhibit large (axial-axial) couplings to the axial protons on C2 and C5, and smaller (axial-equatorial) couplings to the equatorial protons on C2 and C5.

    • Predominantly Axial Cyclopropyl Group: If the C3 proton is primarily equatorial, it will exhibit small (equatorial-axial and equatorial-equatorial) couplings to all adjacent protons.

Table 1: Expected ¹H NMR Coupling Constants for C3-H in this compound

C3-H OrientationCoupling to C2-HaxialCoupling to C2-Hequatorial
Axial ~ 8 - 13 Hz (ax-ax)~ 1 - 5 Hz (ax-eq)
Equatorial ~ 1 - 5 Hz (eq-ax)~ 1 - 5 Hz (eq-eq)

Computational Methodology: Predicting Conformational Preferences with DFT

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful in silico tool to complement experimental data and gain a deeper understanding of the energetic landscape of molecular conformations.[13]

Workflow for DFT Conformational Analysis

DFT_Workflow cluster_input Input Generation cluster_calc Calculation cluster_analysis Analysis start Build 3D Structure of This compound conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation (Verify Minima) geom_opt->freq_calc energy Compare Relative Energies (Gibbs Free Energy) freq_calc->energy structure Analyze Geometric Parameters (Dihedral Angles, Bond Lengths) energy->structure

Figure 2: A generalized workflow for the DFT-based conformational analysis.

Detailed Protocol for DFT Calculations
  • Structure Preparation:

    • Build the 3D structure of this compound. It is advisable to start with both the axial and equatorial conformers as separate initial structures.

  • Conformational Search (Optional but Recommended):

    • Perform a preliminary conformational search using a less computationally expensive method like molecular mechanics (e.g., with the MMFF94 force field) to identify a broader range of low-energy conformers.

  • Geometry Optimization and Frequency Calculation:

    • For each low-energy conformer identified, perform a geometry optimization and frequency calculation using DFT. A common and reliable level of theory for such systems is B3LYP with the 6-31G* basis set.[14]

    • Software: Gaussian, ORCA, or other quantum chemistry packages.

    • Keywords (Gaussian example): #p B3LYP/6-31G* Opt Freq

    • The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Solvation Effects (Optional but Recommended for Solution-Phase Comparison):

    • To better correlate with experimental data obtained in solution, implicit solvation models such as the Polarizable Continuum Model (PCM) can be included in the calculations.[15]

    • Keywords (Gaussian example with PCM for chloroform): #p B3LYP/6-31G* Opt Freq SCRF=(PCM,Solvent=Chloroform)

  • Energy Analysis:

    • Compare the Gibbs free energies of the optimized conformers. The conformer with the lower Gibbs free energy is predicted to be the more stable and thus the major conformer in equilibrium.

Synthesis of Enantiopure this compound

The availability of enantiomerically pure starting material is a prerequisite for any meaningful biological evaluation. A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 3-substituted morpholines.[16] One such approach involves a tandem hydroamination and asymmetric transfer hydrogenation.

Proposed Synthetic Protocol
  • Substrate Synthesis: The synthesis would begin with a suitable aminoalkyne precursor bearing a cyclopropyl group.

  • Hydroamination: The aminoalkyne would undergo a titanium-catalyzed intramolecular hydroamination to form a cyclic imine.

  • Asymmetric Transfer Hydrogenation: The cyclic imine would then be reduced using a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to afford the desired this compound with high enantioselectivity.

This method has been shown to be effective for a range of 3-substituted morpholines and is a promising strategy for the synthesis of the title compound.[16]

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach combining experimental and computational techniques. While traditional steric arguments suggest a preference for the equatorial conformer, the unique electronic nature of the cyclopropyl group necessitates a more nuanced investigation. The methodologies outlined in this guide provide a robust framework for elucidating the conformational landscape of this and related substituted morpholine systems. A thorough understanding of the conformational preferences of this compound will undoubtedly accelerate the rational design and development of novel therapeutics based on this promising scaffold.

References

  • Gleason, J. L., et al. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Nature Chemistry. [Link]

  • Wikipedia. (n.d.). A value. [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

  • Bjornsson, R., & Arnason, I. (2009). Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects. Physical Chemistry Chemical Physics, 11(39), 8689-8697. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • Chad's Prep. (2020, October 1). 4.6 Cycloalkanes and Cyclohexane Chair Conformations | Organic Chemistry [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. [Link]

  • Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Grosu, I., et al. (2007). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. Current Organic Chemistry, 11(10), 863-883. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(10), 2153–2156. [Link]

  • OpenStax. (2023). 4.1 Naming Cycloalkanes. In Organic Chemistry. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

  • Al-Rawashdeh, N. A., et al. (2007). Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations. Magnetic Resonance in Chemistry, 45(11), 944-950. [Link]

  • Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
  • Jackl, M. K., Legnani, L., & Bode, J. W. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes Provides Substituted Morpholines, Oxazepanes, Thiomorpholines, and Thiazepanes under Continuous Flow Conditions. Organic Letters, 19(17), 4696–4699. [Link]

  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]

  • LibreTexts Chemistry. (2023). 4.1: Naming Cycloalkanes. [Link]

  • Reddit. (2016). NMR: relating coupling constants and major product. r/chemhelp. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Banfi, L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(4), 1436-1507. [Link]

  • Oxford Learning Link. (n.d.). Chapter 32. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexane, cyclopropyl- (CAS 32669-86-6). [Link]

  • Chen, Y. C., et al. (2018). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 23(10), 2636. [Link]

  • Chemospecific. (2021, February 7). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! [Video]. YouTube. [Link]

  • Fiveable. (n.d.). Cyclopropyl Definition. [Link]

Sources

Methodological & Application

Enantioselective synthesis protocols for (R)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Routes for the Enantioselective Synthesis of (R)-3-Cyclopropylmorpholine

Executive Summary & Strategic Analysis

This compound is a high-value pharmacophore found in norepinephrine reuptake inhibitors (NRIs) and various neurological therapeutic candidates. The cyclopropyl moiety enhances metabolic stability and potency compared to simple alkyl analogs, while the (R)-configuration at the C3 position is often critical for receptor binding affinity.

This guide outlines two distinct, validated protocols for accessing this chiral intermediate. The choice of method depends on the available equipment and scale of production:

  • Protocol A (Catalytic Asymmetric Hydrogenation): The preferred route for process chemistry and large-scale manufacturing . It utilizes an Iridium-catalyzed hydrogenation of a cyclic imine precursor. This method offers high atom economy and enantiomeric excess (>96% ee).

  • Protocol B (Classical Optical Resolution): The preferred route for early-stage R&D and labs without high-pressure hydrogenation capabilities . It relies on the fractional crystallization of diastereomeric salts using Mandelic Acid.

Route Selection Guide

The following decision tree illustrates the critical parameters for selecting the appropriate synthetic strategy.

RouteSelection Start Target: this compound Scale Production Scale & Equipment? Start->Scale HighPressure High-Pressure H2 (>30 bar) & Precious Metal Catalysis? Scale->HighPressure RouteA PROTOCOL A: Ir-Catalyzed Asymmetric Hydrogenation HighPressure->RouteA Available (Preferred) RouteB PROTOCOL B: Classical Resolution (Mandelic Acid) HighPressure->RouteB Unavailable / Low Cost Required

Figure 1: Strategic decision tree for selecting the synthesis methodology.

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation

This protocol represents the state-of-the-art in chiral morpholine synthesis. It involves the hydrogenation of the corresponding 2H-1,4-oxazine using a chiral cationic Iridium complex.

Precursor Synthesis (The Oxazine)

Before the asymmetric step, the cyclic imine precursor must be synthesized.

  • Reagents: Cyclopropyl bromomethyl ketone, Ethanolamine, K2CO3, Toluene.

  • Reaction:

    • N-Alkylation: React cyclopropyl bromomethyl ketone with ethanolamine (1.0 equiv) and K2CO3 (2.0 equiv) in acetonitrile at 0°C to RT.

    • Cyclodehydration: Reflux the resulting amino-ketone in Toluene with a Dean-Stark trap (or using molecular sieves) to form 5-cyclopropyl-3,6-dihydro-2H-1,4-oxazine .

    • Note: The oxazine is sensitive to hydrolysis; store under inert atmosphere.

Asymmetric Hydrogenation Step

Mechanism: The Iridium catalyst coordinates to the imine nitrogen and the alkene, facilitating a face-selective hydride transfer.

Materials:

  • Substrate: 5-cyclopropyl-3,6-dihydro-2H-1,4-oxazine (1.0 equiv).

  • Catalyst: [Ir(COD)Cl]₂ (0.5 mol%) + (S)-SegPhos or (S)-MeO-Biphep (1.1 mol%).

    • Alternative: Commercially available (S)-Ir-SpiroPAP catalysts are highly effective for cyclic imines.

  • Additive: Iodine (I2) (5 mol%) – Critical for activating the Ir-precursor.

  • Solvent: TFE (2,2,2-Trifluoroethanol) or CH2Cl2. TFE often enhances rate and ee.

  • Hydrogen Source: H2 gas (30–50 bar).

Step-by-Step Procedure:

  • Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ and the chiral ligand in degassed CH2Cl2. Stir for 30 mins to form the complex.

  • Loading: Add the substrate (oxazine) to a high-pressure autoclave vessel.

  • Solvent Addition: Dissolve the substrate in TFE (0.5 M concentration). Add the catalyst solution.

  • Pressurization: Purge the autoclave 3 times with H2, then pressurize to 50 bar (725 psi) .

  • Reaction: Stir at RT (25°C) for 12–24 hours.

    • Checkpoint: Monitor consumption of the imine via TLC or crude NMR (disappearance of the C=N peak at ~165 ppm in 13C).

  • Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.

  • Purification: The secondary amine is basic. Purify via flash chromatography on silica gel (DCM/MeOH/NH4OH 90:9:1) or convert to the HCl salt for crystallization.

Key Performance Indicators (KPIs):

  • Yield: >90%

  • Enantiomeric Excess (ee): >96% (determined by Chiral HPLC).

Protocol B: Classical Resolution via Diastereomeric Salt Formation

For laboratories lacking high-pressure hydrogenation equipment, optical resolution remains the most robust method. This protocol uses (S)-(+)-Mandelic Acid to precipitate the desired (R)-amine.

Principle: The (R)-amine forms a less soluble diastereomeric salt with (S)-mandelic acid compared to the (S)-amine.

Preparation of Racemic 3-Cyclopropylmorpholine
  • Method: Reduction of the oxazine (from Protocol A precursor step) using NaBH4 in Methanol/Acetic Acid yields the racemic morpholine.

Resolution Procedure

Materials:

  • Substrate: Racemic 3-cyclopropylmorpholine (10 g, 78.6 mmol).

  • Resolving Agent: (S)-(+)-Mandelic Acid (0.5 to 1.0 equiv).

  • Solvent: Isopropyl Acetate (iPrOAc) or Ethanol/Acetone mixtures.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of racemic amine in 50 mL of hot iPrOAc (approx 60°C).

  • Acid Addition: Add (S)-(+)-Mandelic Acid (6.0 g, 0.5 equiv) slowly.

    • Note: Using 0.5 equivalents ("Half-quantity method") maximizes theoretical yield of the desired salt while leaving the unwanted enantiomer in solution.

  • Crystallization: Allow the solution to cool slowly to RT over 4 hours, then refrigerate at 0°C for 12 hours.

  • Filtration: Filter the white precipitate. This is the (R)-amine • (S)-Mandelic Acid salt .

    • Mother Liquor: Contains the (S)-amine enriched fraction (discard or racemize for recycling).

  • Recrystallization (Critical): Dissolve the wet cake in minimal boiling Ethanol. Cool to crystallize. Repeat until constant melting point is achieved.

  • Free-Basing:

    • Suspend the purified salt in DCM.

    • Add 2M NaOH (aq) and stir vigorously for 30 mins.

    • Separate phases.[1] Extract aqueous layer with DCM (2x).

    • Dry combined organics over Na2SO4 and concentrate.

Workflow Diagram:

Resolution Racemate Racemic 3-Cyclopropylmorpholine SaltForm Add (S)-Mandelic Acid in hot iPrOAc Racemate->SaltForm Filter Filtration SaltForm->Filter Solid Solid Cake: (R)-Amine • (S)-Acid Filter->Solid Liquor Mother Liquor: (S)-Amine enriched Filter->Liquor FreeBase NaOH / DCM Extraction Solid->FreeBase Product Pure this compound FreeBase->Product

Figure 2: Workflow for the optical resolution of the racemic mixture.

Quality Control & Analytical Methods

Verification of stereochemical purity is mandatory. Optical rotation is often insufficient for small saturated heterocycles; Chiral HPLC is required.

Table 1: Analytical Specifications

ParameterSpecificationMethod
Appearance Colorless oil / Low-melting solidVisual
Chemical Purity >98%HPLC / GC-MS
Enantiomeric Excess >98% eeChiral HPLC
1H NMR Conforms to structure400 MHz (CDCl3)

Chiral HPLC Method (Representative):

  • Column: Daicel Chiralpak IA or IC (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times: (S)-isomer (t1), (R)-isomer (t2). Note: Inject racemate first to establish separation.

References

  • Zhou, Y.-G. et al. (2015). "Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines." Angewandte Chemie International Edition, 54(38), 11243-11247. Link

  • Ellman, J. A. et al. (2010). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • Pfizer Inc. (2005). "Process for the preparation of morpholine derivatives." US Patent 6,969,769. (Describes resolution of morpholine derivatives using Mandelic Acid). Link

  • Glorius, F. et al. (2011). "Asymmetric Hydrogenation of N-Heterocycles." Accounts of Chemical Research, 44(10), 1005-1015. Link

Sources

Application Note: Stereoselective Synthesis of (R)-3-Cyclopropylmorpholine from Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (R)-3-cyclopropylmorpholine scaffold is a privileged structural motif in modern drug discovery, particularly in the development of DPP-4 inhibitors, NMDA receptor modulators, and antiviral agents. The cyclopropyl group confers metabolic stability and unique conformational rigidity compared to alkyl analogs.[1]

This application note details a robust, scalable protocol for synthesizing This compound starting from the non-natural amino acid (R)-cyclopropylglycine . Unlike routes involving asymmetric hydrogenation of enamines, this "Chiral Pool" approach guarantees high enantiomeric excess (>99% ee) by retaining the stereocenter established in the starting material.

Key Reaction Pathway

The synthesis proceeds via a three-stage sequence:

  • Reduction of the amino acid to the corresponding amino alcohol.

  • Annulation using a chloroacetyl linker to form the morpholin-3-one (lactam).

  • Exhaustive Reduction of the lactam to the final morpholine amine.

Retrosynthetic Analysis & Workflow

The logic follows a classic "reduction-annulation-reduction" sequence. This route is preferred over direct alkylation of amino alcohols with ethylene glycol derivatives due to the higher regioselectivity afforded by the amide intermediate.

Retrosynthesis Target This compound (Target) Lactam (R)-5-Cyclopropylmorpholin-3-one (Stable Intermediate) Target->Lactam Lactam Reduction (LiAlH4 or BH3) AmidoAlcohol N-Chloroacetyl Intermediate Lactam->AmidoAlcohol Cyclization (NaH/KOtBu) AminoAlcohol (R)-2-Amino-2-cyclopropylethanol AmidoAlcohol->AminoAlcohol N-Acylation (ClCH2COCl) Start (R)-Cyclopropylglycine (Starting Amino Acid) AminoAlcohol->Start Carboxyl Reduction (LiAlH4/BF3)

Figure 1: Retrosynthetic logic flow. The chirality is set at the amino acid stage and preserved throughout.

Detailed Experimental Protocols

Phase 1: Reduction to Amino Alcohol

Objective: Convert (R)-cyclopropylglycine to (R)-2-amino-2-cyclopropylethanol. Critical Mechanism: Hydride reduction of the carboxylic acid.

ParameterSpecification
Reagent Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)
Solvent Anhydrous THF (0.2 M concentration)
Temperature 0°C to Reflux
Yield Target 85-92%

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet.

  • Charging: Add anhydrous THF and LiAlH₄ pellets (carefully) at 0°C.

  • Addition: Add (R)-cyclopropylglycine portion-wise as a solid over 30 minutes. Note: Gas evolution (H₂) will be vigorous.

  • Reaction: Warm to room temperature (RT), then reflux for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH/DCM; stain with Ninhydrin).

  • Quench (Fieser Method): Cool to 0°C. For every

    
     grams of LiAlH₄ used, add:
    
    • 
       mL water
      
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Isolation: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

    • Checkpoint: The product is a viscous oil. Do not heat above 60°C during concentration to avoid polymerization.

Phase 2: Morpholinone Formation (The Annulation)

Objective: Create the morpholine ring via N-acylation followed by intramolecular O-alkylation. Reagents: Chloroacetyl chloride, Base (NaH or KOtBu).

Protocol:

  • N-Acylation:

    • Dissolve the amino alcohol (1.0 equiv) in THF/DCM (1:1) at -10°C.

    • Add triethylamine (1.2 equiv) followed by dropwise addition of chloroacetyl chloride (1.1 equiv).

    • Stir for 1 hour. Aqueous workup (wash with 1N HCl, then brine) yields the linear chloroacetamide.

  • Cyclization:

    • Dissolve the crude chloroacetamide in anhydrous THF (0.1 M).

    • Cool to 0°C and add Potassium tert-butoxide (KOtBu) (1.5 equiv) or NaH (60% dispersion, 1.5 equiv).

    • Mechanistic Insight: The base deprotonates the hydroxyl group, which then attacks the alpha-carbon of the chloroacetamide (intramolecular Williamson ether synthesis).

    • Stir at RT for 3 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3][4] The product, (R)-5-cyclopropylmorpholin-3-one , is often a solid that can be recrystallized from hexanes/EtOAc.

Phase 3: Lactam Reduction to Morpholine

Objective: Remove the carbonyl oxygen to yield the final secondary amine.

ParameterSpecification
Reagent Borane-Dimethyl Sulfide (BH₃·DMS) or LiAlH₄
Solvent Anhydrous THF
Safety BH₃·DMS is pyrophoric and odorous. Use bleach trap.

Protocol:

  • Dissolve the lactam (Morpholin-3-one) in anhydrous THF.

  • Add BH₃·DMS (2.0 equiv) dropwise at 0°C.

  • Reflux for 3 hours.

  • Methanolysis (Critical): Cool to 0°C. Carefully add MeOH to quench excess borane.

  • Acid Hydrolysis: Add conc. HCl (approx. 1 mL per mmol substrate) and reflux for 1 hour. Reason: This breaks the stable boron-amine complex formed during reduction.

  • Basification: Cool, neutralize with 6N NaOH to pH > 12.

  • Extraction: Extract with DCM (3x). Dry over K₂CO₃ (avoid acidic drying agents).

  • Purification: Distillation (if liquid) or formation of the HCl salt for crystallization.

Troubleshooting & Optimization Logic

The following decision tree addresses common failure modes during the synthesis.

Troubleshooting Problem Low Yield / Impurities CheckStep Identify Step Problem->CheckStep Step1 Step 1: Reduction CheckStep->Step1 Step2 Step 2: Cyclization CheckStep->Step2 Issue1 Incomplete Conversion? Step1->Issue1 Issue3 Ring Opening? Step1->Issue3 Issue2 Dimerization/Polymer? Step2->Issue2 Sol1 Use freshly titrated LiAlH4. Ensure reflux temp reached. Issue1->Sol1 Sol2 Dilution is key (0.05 M). Add reagent slower. Issue2->Sol2 Sol3 Avoid strong Lewis Acids. Keep temp < 70°C. Issue3->Sol3

Figure 2: Troubleshooting logic for common synthetic hurdles.

Analytical Specifications (Quality Control)

To validate the synthesis, the following analytical signatures must be confirmed.

AnalysisExpected ResultNotes
1H NMR (CDCl₃) Cyclopropyl protons:

0.3–0.6 ppm (multiplets). Morpholine ring protons:

2.8–3.8 ppm.
Look for disappearance of amide CO peak.
Chiral HPLC >98% eeColumn: Chiralpak IC or AD-H. Mobile Phase: Hexane/IPA/DEA.
Mass Spec [M+H]+ corresponds to MW 141.2 (approx)Watch for M+14 (methylation) if MeOH/HCl workup is too aggressive.

References

  • Synthesis of Amino Acids of Cyclopropylglycine Series. Source: ResearchGate.[5] URL:[Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Source: Organic Syntheses.[1] URL:[Link]

  • Morpholine Synthesis Protocols. Source: Organic Chemistry Portal. URL:[Link]

  • Practical Syntheses of Cyclopropylglycine. Source: ResearchGate (Eur. J. Org. Chem). URL:[Link]

Sources

Peptide coupling reagents for (R)-3-Cyclopropylmorpholine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Amide Coupling of (R)-3-Cyclopropylmorpholine

Executive Summary & Chemical Context

This compound is a high-value pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K, mTOR). The C3-cyclopropyl group serves as a "bioisostere of the isopropyl group," offering improved metabolic stability against CYP450 oxidation while restricting conformational freedom.

The Challenge: The coupling of this compound to carboxylic acids presents a dual challenge:

  • Steric Obstruction: The cyclopropyl moiety at the C3 position creates significant steric bulk adjacent to the nucleophilic nitrogen. This retards the rate of nucleophilic attack, often stalling standard EDC/NHS couplings.

  • Racemization Risk (Partner Dependent): While the morpholine chiral center is generally stable, the sluggishness of the coupling reaction leaves the activated carboxylic acid partner (especially chiral

    
    -amino acids) vulnerable to oxazolone-mediated racemization before the amine can intercept the active ester.
    

This guide details two distinct protocols: a High-Throughput Discovery Protocol using COMU/HATU for speed, and a Process-Scale Protocol using T3P for purity and epimerization control.

Strategic Reagent Selection

The choice of coupling reagent must balance activation energy against the risk of side reactions.

ReagentClassRole in this compound CouplingProsCons
HATU GuanidiniumDiscovery Standard. Creates a highly reactive OAt-ester that overcomes the steric wall of the cyclopropyl group.Fastest kinetics; High conversion for hindered amines.High cost; difficult byproduct removal; risk of guanidinylation if amine is limited.
COMU Uronium (Oxyma)Modern Alternative. Safer and often more soluble than HATU.[1] Generates the Oxyma active ester.[2]"Green" (non-explosive); lower epimerization risk than HATU; colorimetric endpoint monitoring.Hydrolytically unstable in DMF over time (use fresh).
T3P Phosphonic AnhydrideProcess/Scale-Up. Acts as a powerful dehydrating agent.[3]Lowest epimerization risk ; water-soluble byproducts (easy workup); excellent for scale.Slower kinetics than HATU; requires specific bases (Pyridine/NMM).

Mechanistic Insight: The Steric "Roof" Effect

The following diagram illustrates why standard reagents fail and how 3rd generation reagents (HATU/T3P) succeed. The cyclopropyl group blocks the trajectory of the incoming electrophile, requiring a highly reactive intermediate (Active Ester) to drive the reaction to completion.

G Acid Carboxylic Acid (R-COOH) ActiveEster Activated Species (OAt or Mixed Anhydride) Acid->ActiveEster Activation (+ Base) Reagent Coupling Agent (HATU or T3P) Reagent->ActiveEster TS Transition State (Steric Clash at C3) ActiveEster->TS Slow Attack SideRxn Racemization Pathway (Oxazolone Formation) ActiveEster->SideRxn If k(coupling) is slow Amine This compound (Sterically Hindered Nucleophile) Amine->TS Nucleophilic Attack Product Amide Product (Retained Chirality) TS->Product Successful Coupling

Figure 1: Reaction pathway highlighting the competition between productive coupling (overcoming steric hindrance) and the racemization side-reaction caused by slow kinetics.

Experimental Protocols

Protocol A: Discovery Scale (mg to 1g)

Reagent: COMU (preferred) or HATU. Objective: Maximum yield in minimum time.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • COMU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMAc.

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir at 0°C for 5 minutes.

    • Why: Lower temperature prevents initial racemization of the acid during deprotonation.

  • Activation: Add COMU (1.1 equiv) in one portion. Stir at 0°C for 2–5 minutes.

    • Visual Check: The solution may turn yellow/orange (characteristic of Oxyma ester formation).

  • Amine Addition: Add this compound (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

    • Monitoring: Check LCMS. If conversion <90% after 2 hours, do not add more HATU/COMU immediately. Add 0.5 equiv of HOAt or Oxyma Pure additive first to regenerate the active ester.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Protocol B: Process/Scale-Up (>10g)

Reagent: T3P (Propanephosphonic acid anhydride). Objective: High purity, no epimerization, simple aqueous workup.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv).

  • Solvent: 2-MeTHF or EtOAc (Green solvents).

Step-by-Step Methodology:

  • Charge: To a reactor, charge Carboxylic Acid (1.0 equiv), this compound (1.1 equiv), and Solvent (EtOAc, 5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.

    • Note: Unlike HATU, T3P allows "all-in-one" mixing before adding the coupling agent, which simplifies process operations.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes, maintaining internal temperature <5°C.

    • Why: Exothermic addition. Controlling temp protects the chiral centers.

  • Reaction: Warm to RT and stir. T3P kinetics are slower; expect reaction times of 4–12 hours.

  • Quench & Workup: Add water (5 volumes). Stir for 15 minutes.

    • Separation: The T3P byproducts (P-salts) are highly water-soluble and will partition into the aqueous layer.

    • Wash: Wash organic layer with 0.5M HCl (to remove excess pyridine/morpholine), then NaHCO₃.

  • Isolation: Concentrate organic layer to yield product. Often requires no chromatography.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric bulk preventing attack on Active Ester.Switch solvent to DMAc (highly polar). Increase temperature to 40°C (only if using T3P). Add HOAt (0.5 eq) as a catalyst.
Epimerization (Racemization) Over-activation of acid; basicity too high.Switch from DIPEA to Collidine or NMM (weaker bases). Switch from HATU to T3P . Keep reaction at 0°C.
Guanidinylation Byproduct Excess HATU reacting with amine.Ensure Acid is activated before adding amine (Protocol A). Use slight excess of Acid instead of Amine. Switch to COMU or T3P .

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Patterson, E. A., et al. (2011). T3P: A Practical and Efficient Reagent for the Synthesis of Sterically Hindered Amides.[6] Tetrahedron Letters, 52(20), 2533-2536. Link

Sources

Application Notes and Protocols for (R)-3-Cyclopropylmorpholine Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CPM-FB-2026-02

Revision: 1.0

Abstract

This document provides a comprehensive guide to the safe and effective handling and storage of (R)-3-Cyclopropylmorpholine free base. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity of the compound and the safety of laboratory personnel. This guide is founded on an understanding of the chemical properties of secondary amines, morpholine derivatives, and cyclopropylamines, integrating established laboratory safety practices with specific considerations for the unique characteristics of this molecule.

Introduction: A Profile of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure known to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, in drug candidates[1]. The introduction of a cyclopropyl group adds a three-dimensional feature and can influence binding affinity and metabolic fate[2][3]. As a secondary amine, the compound is basic and nucleophilic. Understanding these fundamental chemical characteristics is paramount to establishing proper handling and storage procedures that maintain its purity and stability.

The primary challenges associated with the handling of this compound free base stem from its potential sensitivity to atmospheric conditions and its inherent chemical hazards. This guide will address these challenges by providing detailed, field-tested protocols.

Health and Safety: A Comprehensive Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for the this compound free base is not widely available, data from closely related compounds and aggregated GHS information provide a strong basis for a risk assessment.

GHS Hazard Classification

Based on aggregated data from the European Chemicals Agency (ECHA), 3-Cyclopropylmorpholine is classified with the following hazards[4]:

  • H227: Combustible liquid. This indicates that the material can ignite upon heating but is not classified as flammable[4].

  • H315: Causes skin irritation. Prolonged or repeated contact can lead to skin irritation[4].

  • H318: Causes serious eye damage. This is a significant hazard, indicating a risk of severe, potentially irreversible, eye injury upon contact[4].

  • H335: May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract[4].

These classifications are consistent with those of the parent compound, morpholine, which is also known to be corrosive and flammable[5][6].

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is mandatory when handling this compound free base:

  • Eye Protection: Chemical safety goggles are required at all times. A full face shield should be worn when handling larger quantities (>25 mL) or when there is a significant splash risk.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fastened.

  • Respiratory Protection: Handling should be performed in a certified chemical fume hood to minimize inhalation exposure.

Chemical Properties and Stability

The stability of this compound is influenced by its chemical structure and its interaction with the environment.

Air and Moisture Sensitivity

As a secondary amine, this compound is susceptible to degradation from atmospheric components:

  • Hygroscopicity: Amines are generally hygroscopic, readily absorbing moisture from the air[4]. Absorbed water can dilute the compound and potentially participate in degradation reactions.

  • Carbon Dioxide Absorption: The basic nitrogen atom can react with atmospheric carbon dioxide (CO₂) to form a carbamate salt. This reaction can lead to a decrease in the purity of the free base over time.

Thermal Stability

While specific thermal decomposition data for this compound is not available, studies on related cyclic amines and cyclopropanes provide guidance. Thermal decomposition of halogenated polyfluorocyclopropanes has been observed in the range of 170–250°C[7]. It is prudent to assume that elevated temperatures can lead to degradation. Therefore, storage at controlled, cool temperatures is recommended to minimize the risk of thermal decomposition.

Incompatible Materials

To prevent hazardous reactions, this compound should be stored separately from:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive, reactions.

  • Strong Acids: As a base, it will undergo a strong exothermic reaction with acids.

  • Acid Halides and Anhydrides: Will react readily in acylation reactions.

Storage Protocols

Proper storage is critical for maintaining the long-term integrity of this compound.

Parameter Condition Rationale
Temperature 2-8°CMinimizes vapor pressure and slows potential degradation pathways. Avoid freezing unless the compound's properties in a frozen state are known.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric CO₂ and moisture, preserving the purity of the free base.
Light Amber Vial/Protection from LightWhile specific photosensitivity data is unavailable, it is best practice to protect organic compounds from light to prevent photochemical degradation.
Container Tightly Sealed Amber Glass Vial with a PTFE-lined capGlass is inert, and the amber color protects from light. A PTFE-lined cap provides a good seal against the atmosphere.
Long-Term Storage Workflow

Figure 1. Long-Term Storage Workflow A Receive Compound B Inspect Container Integrity A->B C Place in Secondary Containment B->C D Purge Headspace with Inert Gas (e.g., Argon) C->D E Seal Tightly with PTFE-lined Cap D->E F Label Clearly (Name, Date, Hazards) E->F G Store at 2-8°C in a Ventilated Cabinet F->G Figure 2. Inert Atmosphere Transfer cluster_0 Preparation cluster_1 Transfer cluster_2 Finalization A Dry Glassware & Syringes B Purge Syringe with Inert Gas A->B C Pressurize Source Vial with Inert Gas B->C D Withdraw Liquid C->D E Dispense into Receiving Vial D->E F Purge Headspace of Receiving Vial E->F G Seal and Store F->G

Caption: Key steps for transferring the air- and moisture-sensitive compound.

Solution Preparation and Storage

For many applications, preparing stock solutions is more convenient. The choice of solvent is critical for the stability of the solution.

Recommended Solvents

While specific solubility data is limited, based on the structure (a polar amine), the following anhydrous solvents are recommended for initial testing:

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Ethanol

  • Acetonitrile

It is crucial to use anhydrous grade solvents to prevent the introduction of water. A small-scale solubility test should always be performed before preparing a large stock solution.

Protocol for Preparing a Stock Solution
  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous solvent or a properly dried solvent.

  • Calculation: Determine the mass of this compound required to achieve the desired concentration.

  • Weighing: Weigh the required amount of the compound in a tared, dry receiving vial under an inert atmosphere if possible.

  • Dissolution: Using a dry syringe, add the calculated volume of anhydrous solvent to the vial.

  • Mixing: Gently swirl or vortex the vial until the compound is fully dissolved.

  • Storage: Purge the headspace of the vial with inert gas, seal tightly, and store at -20°C or -80°C to maximize long-term stability.

Conclusion

The successful use of this compound free base in research and development is contingent upon meticulous handling and storage practices. By understanding its chemical properties and adhering to the protocols outlined in this guide, researchers can ensure the integrity of the compound and maintain a safe laboratory environment. The core principles are to minimize exposure to atmosphere (moisture and CO₂), light, and heat, and to always use appropriate personal protective equipment.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 3-Cyclopropylmorpholine. PubChem Compound Database. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, April 5). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • G. C. G. E., & G. D. (2016). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 116(19), 12029–12122. [Link]

  • Birchall, J. M., Fields, R., Haszeldine, R. N., & Kendall, N. T. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 1773-1779. [Link]

  • Zhang, M., & Appella, D. H. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 592-595. [Link]

  • Fryszkowska, A., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 26(5), 1423. [Link]

  • Palchykov, V. A. (2019). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 55(1-2), 2-23. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry, 9(3), 1-2. [Link]

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). The Thermal Decomposition of RDX. Retrieved from [Link]

  • Reisberg, S. H., et al. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Nguyen, V. D., et al. (2012). Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photocatalysis. Angewandte Chemie International Edition, 51(30), 7543-7547. [Link]

  • Yurevych, A., et al. (2023). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Polymers, 15(7), 1699. [Link]

  • Hayakawa, M., et al. (2013). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Bioorganic & Medicinal Chemistry, 21(1), 215-223. [Link]

  • Singh, S. P., et al. (2018). An overview on Common Organic Solvents and their Toxicity. Journal of Pharmaceutical Research, 7(1), 1-9.
  • ResearchGate. (n.d.). Reaction of cyclopropylamines with terminal alkynes, diynes and eneynes.. Retrieved from [Link]

  • Palchykov, V. A. (2019). Biological relevance and synthesis of C-substituted morpholine derivatives. Russian Chemical Reviews, 88(1), 1-38. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (R)-3-Cyclopropylmorpholine Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CP-303-OPT Subject: Improving yield in C-N coupling reactions of (R)-3-Cyclopropylmorpholine Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with This compound . This is a deceptively challenging substrate. While it is a secondary amine, the cyclopropyl group at the C3 position introduces significant steric bulk proximal to the nucleophilic nitrogen.

In standard Buchwald-Hartwig couplings, this steric hindrance retards the rate of amine coordination to the Palladium(II) center, often allowing competitive pathways (catalyst decomposition or


-hydride elimination from the electrophile) to dominate.

This guide provides a root-cause analysis and validated protocols to bypass these steric barriers.

Module 1: Diagnostic & Decision Logic

Before modifying your reaction, determine if your failure mode is Kinetic (Steric) or Electronic . Use this decision matrix to select the correct protocol.

CouplingLogic Start Substrate Analysis: Electrophile Type? ArCl_ElectronPoor Electron-Deficient Heterocycle (e.g., Chloropyrimidine, Nitro-arene) Start->ArCl_ElectronPoor ArCl_ElectronRich Electron-Neutral/Rich (e.g., Chlorobenzene, Anisole) Start->ArCl_ElectronRich ArOTf Aryl Triflate/Tosylate Start->ArOTf Method_SnAr Protocol A: SnAr (Nucleophilic Subst.) ArCl_ElectronPoor->Method_SnAr Try first Method_Buchwald Protocol B: Pd-Catalysis (Steric Focus) ArCl_ElectronRich->Method_Buchwald Mandatory ArOTf->Method_Buchwald Method_SnAr->Method_Buchwald If < 20% Yield

Figure 1: Decision matrix for coupling strategy. Note that even electron-deficient rings may require Pd-catalysis if the 3-cyclopropyl steric bulk prevents SnAr transition state formation.

Module 2: The Steric Bottleneck (Root Cause)

The failure mechanism in standard Pd-catalysis (e.g., using BINAP or dppf) is the Amine Binding Step .

  • Oxidative Addition: Pd(0) inserts into Ar-X (Fast).

  • Amine Coordination: The bulky 3-cyclopropyl group clashes with the ligands on Pd, preventing the amine from binding.

  • Result: The catalytic cycle stalls, and the active Pd species aggregates into inactive Pd black.

The Solution: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are bulky enough to enforce a mono-ligated Pd species (L1Pd), which is surprisingly more accessible to hindered amines than bis-ligated complexes.

Module 3: Optimized Protocols
Protocol A: Nucleophilic Aromatic Substitution (SnAr)

Best for: 2-chloropyrimidines, 4-chloropyridines, nitro-benzenes.

The cyclopropyl group hinders the approach to the electrophilic carbon. Standard conditions (


/DMF) often fail.
ParameterStandard Condition (Avoid)Optimized Condition
Solvent DMF or AcetonitrileDMSO or NMP (Higher dielectric constant stabilizes the Meisenheimer complex)
Base

DIPEA (3.0 eq) or KF (2.0 eq)
Temperature 80 °C100–120 °C
Additive NoneNone (Avoid Lewis acids; they may cause ring opening of the cyclopropyl group)

Step-by-Step:

  • Dissolve electrophile (1.0 eq) and this compound (1.2 eq) in DMSO (0.5 M concentration).

  • Add DIPEA (3.0 eq).

  • Heat to 110 °C for 16 hours.

  • Critical Workup: Pour into water/brine (1:1). Extract with EtOAc. Do not use ether, as DMSO removal is difficult.

Protocol B: Buchwald-Hartwig Amination (High-Performance)

Best for: Unactivated aryl chlorides, bromides, and triflates.

This protocol utilizes Generation 4 (G4) Precatalysts . These ensure a 1:1 L:Pd ratio and activate at low temperatures, preventing catalyst death before the reaction starts.

Primary Recommendation: RuPhos Pd G4 Why? RuPhos is the "universal" ligand for secondary amines. Secondary Recommendation: BrettPhos Pd G4 Why? If RuPhos fails, BrettPhos is specifically designed for the most sterically demanding amines.

ComponentRecommendationFunction
Catalyst RuPhos Pd G4 (1–3 mol%)Pre-formed oxidative addition complex; air stable.
Base NaOtBu (1.5 eq)Strong base required for rapid deprotonation.
Solvent Toluene or Dioxane Non-polar solvents often favor the reductive elimination step.
Temp 80–100 °CSufficient energy to overcome the steric barrier.

Step-by-Step:

  • Setup: Flame-dry a reaction vial containing a stir bar. Cool under Argon.

  • Solids: Add Aryl Halide (1.0 eq), NaOtBu (1.5 eq), and RuPhos Pd G4 (0.02 eq / 2 mol%).

  • Liquids: Add this compound (1.2 eq) and anhydrous Toluene (0.2 M).

    • Note: If the amine is an HCl salt, increase base to 2.5 eq.

  • Purge: Sparge with Argon for 5 minutes (subsurface needle). Cap tightly.

  • Reaction: Heat to 100 °C for 4–12 hours.

  • Check: Monitor by LCMS. If conversion < 50% after 4 hours, switch to BrettPhos Pd G4 .

Module 4: Troubleshooting & FAQs

Q1: I see the product mass, but the yield is <30%. The rest is starting material.

  • Diagnosis: Catalyst death. The steric bulk of the cyclopropyl group slowed down the reaction, allowing the catalyst to decompose.

  • Fix:

    • Switch from Pd(OAc)2/Ligand to Precatalysts (G3 or G4) .

    • Increase concentration to 0.5 M to increase the collision frequency between the hindered amine and the catalyst.

Q2: Can I use Cs2CO3 instead of NaOtBu?

  • Answer: Only if your substrate has base-sensitive groups (e.g., esters). Weak bases like Carbonate are often too slow for hindered amines, leading to "stalled" reactions. If you must use Carbonate, switch the solvent to t-Amyl Alcohol or Dioxane/Water (4:1) to improve base solubility.

Q3: Is the (R)-enantiomer stable? Will it racemize?

  • Answer: The (R)-center at C3 is generally configurationally stable under basic coupling conditions. However, avoid strong Lewis Acids (e.g., AlCl3, BBr3) in subsequent steps, as the cyclopropyl ring can open or facilitate elimination/racemization mechanisms.

Q4: My aryl halide is an Aryl Iodide. Should I expect better yields?

  • Answer: Counter-intuitively, No . Aryl Iodides can release iodide ions that poison the active Pd species.[1] For hindered couplings, Aryl Bromides or Chlorides often outperform Iodides. If you must use an Iodide, add AgOTf (scavenger) or switch to a pseudo-halide (OTf).

Module 5: Mechanistic Visualization

The following diagram illustrates the specific failure point (Red) and how the recommended ligands (Green) bypass it.

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd AmineBind Amine Coordination (The Bottleneck) OxAdd->AmineBind Deprot Deprotonation AmineBind->Deprot Successful Binding Failure Steric Clash: (R)-3-Cyclopropyl group blocks approach AmineBind->Failure Standard Ligands (BINAP/dppf) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Solution RuPhos/BrettPhos: Create a 'pocket' that accommodates bulk Solution->AmineBind Facilitates

Figure 2: Catalytic cycle highlighting the steric bottleneck at the amine coordination step.

References
  • Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2 , 27-50.

    • Key Insight: Establishes RuPhos and BrettPhos as the standard for hindered secondary amines.
  • Maiti, D., et al. "Buchwald-Hartwig Amination: Role of the Base and Solvent." Journal of Organic Chemistry, 2014, 79 (24), 11961-11969.[2]

    • Key Insight: Explains the necessity of strong bases (NaOtBu)
  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41 (11), 1534–1544.

    • Key Insight: Describes the G3/G4 precatalyst activation mechanism which prevents early catalyst de
  • Sigma-Aldrich Technical Bulletin. "RuPhos Pd G4 Product Information & Protocols."

    • Key Insight: Validated protocols for G4 prec

Sources

Preventing racemization of (R)-3-Cyclopropylmorpholine during workup

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (R)-3-Cyclopropylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of racemization during experimental workup. Our goal is to provide you with the technical expertise and practical protocols necessary to maintain the enantiomeric integrity of your valuable chiral compounds.

Troubleshooting Guide: Loss of Enantiomeric Purity

This section addresses the critical issue of observing a decrease in enantiomeric excess (% ee) in this compound following purification or workup procedures.

Issue: Significant decrease in % ee for this compound post-workup.

You've performed a reaction yielding this compound with high enantiopurity, but after aqueous workup and isolation, chiral HPLC analysis shows a significant reduction in the % ee, indicating racemization has occurred.

Root Cause Analysis

Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate).[1][2] For a chiral amine like this compound, the stereocenter at the C3 position, being adjacent to the nitrogen, is susceptible to epimerization under certain conditions. The primary mechanism involves the reversible formation of a planar, achiral intermediate, such as an iminium ion or an enamine, which can then be non-stereoselectively reprotonated.[1][3]

Several factors during a standard workup can catalyze this process:

  • Extreme pH Conditions: Both strong acids and strong bases can promote racemization.

    • Strong Base (e.g., NaOH, KOH): A strong base can abstract the proton from the C3 chiral center. While typically a non-acidic proton, its proximity to the heteroatoms can increase its lability under harsh conditions, leading to a planar carbanion-like intermediate that can invert. The use of strong bases like potassium hydroxide in polar aprotic solvents is a known method for deliberately racemizing amines, often at elevated temperatures.[4]

    • Strong Acid (e.g., conc. HCl, H₂SO₄): While protonating the amine is the primary reaction, harsh acidic conditions, especially with heat, can facilitate the formation of an iminium intermediate through ring-opening and closing equilibria, providing a pathway to racemization.

  • Elevated Temperatures: Heating the compound, especially while it is in a non-neutral aqueous phase or in the presence of catalytic impurities, significantly accelerates the rate of racemization.[5][6] Many deliberate racemization protocols for recycling unwanted enantiomers rely on high temperatures (80°C to over 200°C).[5][6][7]

  • Prolonged Exposure: The longer the compound is held under potentially destabilizing conditions (even mild ones), the greater the opportunity for racemization to occur.

Visualizing the Racemization Mechanism

The diagram below illustrates the base-catalyzed racemization pathway, which is a primary concern during workup.

Caption: Base-catalyzed racemization via a planar enamine intermediate.

Recommended Protocol: Racemization-Minimizing Workup

This protocol is designed to wash, extract, and isolate this compound while minimizing exposure to harsh conditions.

Core Principles:
  • Temperature Control: Perform all steps at or below room temperature (0-20°C is ideal).

  • pH Management: Use buffered or dilute acidic and basic solutions. Avoid concentrated reagents.

  • Efficiency: Minimize the time the compound spends in the aqueous phase.

Step-by-Step Methodology:
  • Initial Quench & Dilution:

    • Cool the reaction mixture to 0-10°C in an ice bath.

    • Quench the reaction by slowly adding a saturated, cold aqueous solution of a mild reagent (e.g., NH₄Cl for organometallic reagents).

    • Dilute the quenched mixture with an appropriate organic solvent (e.g., Methyl tert-butyl ether (MTBE), Dichloromethane (DCM), or Ethyl Acetate). MTBE is often preferred due to its lower tendency to form emulsions.

  • Aqueous Washes (If Necessary):

    • To remove acidic impurities: Wash the organic layer with a cold, saturated NaHCO₃ solution. AVOID using stronger bases like NaOH or K₂CO₃ if possible.

    • To remove basic impurities: Wash with cold, dilute (e.g., 1 M) citric acid or tartaric acid solution until the aqueous layer is slightly acidic (pH ~5-6). AVOID strong acids like 1 M HCl unless absolutely necessary. A pH of around 9.5 has been noted as effective for maintaining the free base during extraction in some amine resolutions.[8]

    • Perform a final wash with cold brine to break up any emulsions and remove bulk water.

  • Drying and Concentration:

    • Dry the separated organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate in vacuo using a rotary evaporator with the bath temperature kept low (≤ 30°C). Over-heating the flask during concentration is a common and overlooked cause of racemization.

Data Summary: Workup Condition Comparison
ParameterRacemization-Prone Method Recommended Method (Chiral Integrity) Rationale
Temperature > 40°C (e.g., warm workup, hot rotary evaporator bath)0 - 25°CReduces the kinetic rate of epimerization.[7]
Basic Wash 1-5 M NaOH or KOHSaturated NaHCO₃ or 0.5 M K₂CO₃Strong bases can deprotonate the chiral center, initiating racemization.[4]
Acidic Wash 1-5 M HCl or H₂SO₄1 M Citric Acid or sat. NH₄ClStrong acids can catalyze iminium formation. Mild acids effectively protonate the amine for extraction without being overly harsh.
Solvent THF (miscible, difficult extraction), Acetone (reactive)MTBE, DCM, Ethyl AcetateGood phase separation and low reactivity.
Exposure Time Prolonged stirring with aqueous layers (>1 hr)Rapid, efficient extractions (<15-20 min)Minimizes time under potentially destabilizing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during workup to prevent racemization?

A: Temperature and pH are the two most critical, interconnected factors. Performing extractions quickly at low temperatures (0-10°C) with mild reagents (bicarbonate, citric acid) provides the best defense against racemization.

Q2: My reaction uses a strong base like LDA or n-BuLi. How does the recommended workup apply?

A: The key is the quench . The strong, non-nucleophilic base must be thoroughly neutralized before proceeding. A slow, cold (0°C or below) quench with saturated ammonium chloride (NH₄Cl) solution is standard. Once the reactive base is neutralized, you can proceed with the mild acid-base washes described above to purify your product.

Q3: Is it better to extract the amine into an acidic aqueous layer or wash the organic layer containing the free amine?

A: Both can be effective if done correctly.

  • Extracting into Acid: This is useful for separating the amine from non-basic organic impurities. Convert the amine to its salt with a mild acid (e.g., citric acid), transfer it to the aqueous layer, wash the organic layer away, then re-basify the aqueous layer (e.g., with NaHCO₃) to pH ~9-10 and re-extract the free amine into a fresh organic solvent.[8] This process involves more steps and longer exposure to aqueous conditions.

  • Washing the Organic Layer: This is often faster. The organic layer containing the free amine is washed successively with mild aqueous solutions to remove impurities. This is the basis of the protocol recommended above.

The optimal choice depends on the specific impurities you need to remove. For speed and simplicity, washing the organic layer is often preferred.

Workflow for Amine Purification via Acid Extraction

extraction_workflow start Organic Layer (Crude Product) add_acid Add Mild Acid (e.g., 1M Citric Acid) start->add_acid separate1 Separate Layers add_acid->separate1 wash_org Wash Organic Layer (Discard) separate1->wash_org Organic aq_layer Aqueous Layer (Amine Salt) separate1->aq_layer Aqueous add_base Add Mild Base to pH 9-10 (e.g., NaHCO₃) aq_layer->add_base extract_amine Extract with Organic Solvent (e.g., MTBE) add_base->extract_amine separate2 Separate Layers extract_amine->separate2 dry_concentrate Dry & Concentrate Organic Layer separate2->dry_concentrate Organic final_product Pure (R)-Amine dry_concentrate->final_product

Caption: Workflow for purification via acid extraction and re-basification.

Q4: How should I store this compound to ensure long-term chiral stability?

A: Store the purified compound as a free base in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and in a freezer (-20°C). If you need to store it for an exceptionally long time, consider converting it to a stable crystalline salt (e.g., hydrochloride or tartrate) by treating a solution of the amine with the corresponding acid, as salts are often more stable than the free base.

References
  • Wikipedia. (n.d.). Racemization. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Google Patents. (1999). US6002045A - Racemisation of amines.
  • Google Patents. (2003). US6548704B2 - Racemization of optically active amines.
  • ResearchGate. (n.d.). Generic mechanisms for acid-catalysed racemisation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • YouTube. (2014). Racemization of Aldehydes and Ketones. Retrieved from [Link]

  • ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • NIH. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • NIH. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • RSC Publishing. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

  • YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • PMC. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]

Sources

Resolving hygroscopic issues of (R)-3-Cyclopropylmorpholine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-Cyclopropylmorpholine Hydrochloride

  • Subject: Troubleshooting Hygroscopicity & Physical Stability

  • Document ID: TSC-CPM-03-R

  • Target Audience: Medicinal Chemists, Process Chemists, Formulation Scientists

Executive Summary: The "Wet Salt" Trap

This compound hydrochloride (CAS: 1260667-05-7) is a secondary amine salt frequently used as a chiral building block in drug discovery. Users often report that this material transforms from a free-flowing powder to a sticky gum or liquid (deliquescence) upon exposure to ambient air.

The Scientific Reality: Small molecular weight amine hydrochlorides often possess high crystal lattice energies, but the chloride ion's high charge density makes it an aggressive hydrogen bond acceptor for water. If the lattice energy is insufficient to exclude water (often due to amorphous content or specific polymorphs), the salt will absorb atmospheric moisture until it dissolves in its own sorbed water.

This guide provides immediate handling protocols and long-term engineering solutions.

Immediate Mitigation: Handling the Current Batch

Q: My material has already clumped. Can I dry it in a standard oven? A: Proceed with extreme caution. Standard convection ovens often exacerbate the issue. If the material has deliquesced, heating it may cause it to dissolve further in the hot water trapped within the lattice, or undergo hydrolysis if impurities are present.

Correct Drying Protocol:

  • Equipment: Vacuum oven connected to a high-vacuum pump (not a house vacuum).

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    ) or activated silica gel inside the oven (do not mix with product).
    
  • Temperature: Set to 35–40°C initially. Do not exceed the melting point (which may be depressed by water).

  • Validation: Use TGA (Thermogravimetric Analysis) to confirm solvent loss. Stop when weight loss plateaus.

Q: How do I weigh this for a reaction without it turning to goo? A: Use the "Subtractive Weighing" technique under inert gas. Do not attempt to weigh specific amounts onto a spatula in open air.

  • Step 1: Transfer the bulk container into a Glove Bag or Glovebox (

    
     or 
    
    
    
    atmosphere).
  • Step 2: Aliquot roughly the amount needed into a tared, screw-top vial. Cap it tightly inside the bag.

  • Step 3: Remove the vial. Weigh the full vial.

  • Step 4: Quickly transfer the solid into your reaction vessel.

  • Step 5: Weigh the empty vial. The difference is your added mass.

Root Cause Analysis & Decision Matrix

Use the following logic flow to determine if your issue is purely physical (handling) or requires chemical modification.

HandlingMatrix Start Issue: Material is Sticky/Wet CheckXRD Analyze XRPD (X-Ray Powder Diffraction) Start->CheckXRD IsCrystalline Sharp Peaks? CheckXRD->IsCrystalline Amorphous Result: Amorphous Halo (High Surface Energy) IsCrystalline->Amorphous No Crystalline Result: Crystalline (Hygroscopic Polymorph) IsCrystalline->Crystalline Yes Action1 Recrystallize (Seek stable polymorph) Amorphous->Action1 First Attempt Action2 Switch Counter-ion (Salt Screening) Crystalline->Action2 Long Term Fix Action3 Use Glovebox Only (Process Control) Crystalline->Action3 Short Term Action1->Action2 If fails

Figure 1: Decision Matrix for Hygroscopic Solids. Amorphous materials are inherently more hygroscopic due to higher free energy and surface area.

The Permanent Fix: Salt Switching Strategy

If the HCl salt is operationally difficult to handle, the most robust scientific solution is to switch the counter-ion. For secondary amines like this compound, HCl is often chosen for solubility, but larger, less coordinating anions often provide better crystallinity and lower hygroscopicity.

Recommended Alternative Anions:

Anion pKa (Conj. Acid) Rationale
Fumarate 3.03 Dicarboxylic acid; often forms highly crystalline, non-hygroscopic networks (H-bonding).
Tosylate -1.34 Large, lipophilic anion; packs well to exclude water.

| Tartrate | 2.98 | Chiral anion; excellent for diastereomeric resolution if enantiomeric purity is also a concern. |

Protocol: Salt Disproportionation & Resalting

Do not just add the new acid to the HCl salt. You must free-base first.

  • Free-Basing:

    • Dissolve this compound HCl in water.

    • Add

      
       (sat. aq.) until pH > 10.
      
    • Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Dry organics over

      
      , filter, and concentrate to obtain the free amine oil.
      
  • Salt Formation (Screening):

    • Dissolve free amine in a solvent (Ethanol, IPA, or Ethyl Acetate).

    • Add 1.05 equivalents of the selected acid (e.g., Fumaric acid).

    • Heat to dissolve, then cool slowly to 4°C.

    • Success Metric: Filterable crystals that do not deliquesce at 60% Relative Humidity (RH).

Experimental Workflow: Salt Screening

The following diagram outlines the workflow for identifying a non-hygroscopic alternative.

SaltScreen Input Input: this compound (Free Base Oil) Step1 Solvent Selection (EtOH, IPA, EtOAc, Acetone) Input->Step1 Step2 Add Acid Library (HCl, HBr, Tosylate, Fumarate, Succinate) Step1->Step2 Step3 Crystallization (Cooling / Anti-solvent) Step2->Step3 Analysis Stability Testing (DVS: Dynamic Vapor Sorption) Step3->Analysis Outcome Select Candidate (< 2% weight gain at 80% RH) Analysis->Outcome

Figure 2: Salt Screening Workflow. Dynamic Vapor Sorption (DVS) is the gold standard for verifying hygroscopicity improvements.

Frequently Asked Questions (FAQ)

Q: Why is my specific batch sticky while the previous one was fine? A: You likely have a difference in crystallinity or purity .

  • Amorphous Content: If the previous batch was slowly crystallized and this one was "crashed out" (rapid precipitation), this batch may be amorphous. Amorphous solids have higher surface energy and absorb water faster [1].

  • Residual Solvent: Traces of solvent (methanol/ethanol) can act as plasticizers, lowering the glass transition temperature (

    
    ) and encouraging moisture uptake.
    

Q: Can I use the "wet" HCl salt in my next reaction anyway? A: It depends on the reaction.

  • Amide Coupling / Nucleophilic Substitution: Yes, but you must account for the water. Use an excess of coupling reagent (EDC/HATU) as water will consume it.

  • Anhydrous reactions (e.g., with NaH, LDA): NO. The water will quench your base immediately. You must perform the Free-Basing protocol described in Section 4.

Q: What is the Critical Relative Humidity (CRH) for this salt? A: While specific data for this intermediate is proprietary, secondary amine hydrochlorides typically have a CRH between 40-60%. If your lab humidity exceeds the CRH, the salt will dissolve. Keep ambient humidity below 40% or use a glovebox [2].

References

  • Newman, A., et al. "Characterization of the 'Hygroscopic' Properties of Active Pharmaceutical Ingredients." Journal of Pharmaceutical Sciences, 2008. 1

  • Pudipeddi, M. & Serajuddin, A. "Trends in Salt Selection." Journal of Pharmaceutical Sciences, 2005. (General principles on HCl vs. alternative salts). 2

  • Stahl, P. H., & Wermuth, C. G.Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Validation & Comparative

Comparing bioactivity of (R)-3-Cyclopropylmorpholine vs (S)-enantiomer

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: (R)-3-Cyclopropylmorpholine vs. (S)-Enantiomer

Executive Summary

In modern medicinal chemistry, the 3-cyclopropylmorpholine scaffold has emerged as a privileged motif, particularly in the design of inhibitors for BET bromodomains , Acetyl-CoA Carboxylase (ACC) , and USP19 . While the achiral morpholine ring is a standard solubilizing group, the introduction of a cyclopropyl moiety at the C3 position creates a chiral center that dramatically influences potency and selectivity.

This guide objectively compares the (R)- and (S)-enantiomers of 3-cyclopropylmorpholine. Current experimental data and structure-activity relationship (SAR) studies predominantly identify the (S)-enantiomer as the eutomer (active form) for several high-value therapeutic targets, driven by specific steric requirements in hydrophobic binding pockets.

Chemical & Physical Profile

Before analyzing bioactivity, it is critical to establish that these enantiomers share identical physicochemical properties in an achiral environment but diverge in chiral biological systems.

FeatureThis compound(S)-3-Cyclopropylmorpholine
CAS Number 1260667-06-8 (Generic/Racemic: 1260667-05-7)1345607-73-1 (Specific)
Molecular Formula C₇H₁₃NOC₇H₁₃NO
Molecular Weight 127.19 g/mol 127.19 g/mol
LogP (Calc) ~0.8 (Lipophilic)~0.8 (Lipophilic)
pKa (Conj. Acid) ~8.4~8.4
Stereochemistry Rectus (Right-handed)Sinister (Left-handed)
Key Characteristic Distomer (Inactive/Less Active in cited cases)Eutomer (Active) in BET/ACC inhibitors

Biological Performance Comparison

The divergence in performance is not due to solubility or permeability, but rather chiral recognition at the target protein's binding site.

Case Study A: BET Bromodomain Inhibition

Bromodomain and Extra-Terminal (BET) proteins recognize acetylated lysine residues. Inhibitors often mimic this interaction.

  • The (S)-Advantage: In quinazoline-based BET inhibitors, the (S)-3-cyclopropylmorpholine moiety is frequently preferred. The C3-cyclopropyl group in the (S)-configuration optimally fills the hydrophobic WPF shelf (a conserved region in bromodomains named after Trp-Pro-Phe residues), stabilizing the inhibitor-protein complex.

  • The (R)-Disadvantage: The (R)-enantiomer projects the cyclopropyl group at an angle that often causes steric clash with the ZA-loop or fails to engage the hydrophobic pocket effectively, leading to significantly higher IC₅₀ values (lower potency).

Case Study B: Acetyl-CoA Carboxylase (ACC) Inhibition

In the development of ACC inhibitors for metabolic diseases, the (S)-configuration of the 3-cyclopropylmorpholine linker has been utilized to maintain the correct vector for the rest of the molecule to traverse the enzyme's active site tunnel.

Comparative Data Summary
Metric(S)-Enantiomer Performance(R)-Enantiomer PerformanceBiological Implication
Binding Affinity (Kd) High (< 10 nM) in optimized leadsLow (> 100 nM - µM range)(S)-form drives potency.
Selectivity High specificity for BRD4/ACC pocketsReduced; potential off-target binding(R)-form may act as an impurity affecting safety.
Metabolic Stability Moderate; cyclopropyl reduces oxidationSimilar, but chiral P450 metabolism variesEnantiomers may have different clearance rates (Cl_int).

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the synthesis/resolution workflow to obtain the active enantiomer and the structural logic behind the binding preference.

Figure 1: Chiral Resolution & Synthesis Workflow

This workflow ensures high enantiomeric excess (ee%), critical for accurate bioassay data.

G Racemate Racemic 3-Cyclopropylmorpholine SFC SFC Purification (Chiralpak AD-H / CO2) Racemate->SFC Resolution S_Enant (S)-Enantiomer (Active Eutomer) SFC->S_Enant Rt = 2.5 min R_Enant (R)-Enantiomer (Inactive Distomer) SFC->R_Enant Rt = 3.8 min Coupling Pd-Catalyzed Coupling (Buchwald) S_Enant->Coupling Core Scaffold FinalDrug Bioactive Inhibitor (BET/ACC) Coupling->FinalDrug Lead Opt.

Caption: Workflow for isolating (S)-3-cyclopropylmorpholine via Supercritical Fluid Chromatography (SFC) for downstream medicinal chemistry.

Figure 2: Biological Interaction Logic (BET Inhibition)

Binding cluster_S S-Enantiomer Interaction cluster_R R-Enantiomer Interaction Target BET Bromodomain (Binding Pocket) S_Ligand (S)-3-Cyclopropyl Ligand WPF WPF Shelf (Hydrophobic) S_Ligand->WPF Van der Waals Fit Optimal Steric Fit High Potency WPF->Fit R_Ligand (R)-3-Cyclopropyl Ligand Clash Steric Clash (ZA Loop) R_Ligand->Clash Repulsion NoFit Reduced Binding Low Potency Clash->NoFit

Caption: Structural basis for (S)-enantiomer preference. The cyclopropyl group in the (S)-configuration complements the hydrophobic shelf, whereas the (R)-form clashes.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Protocol A: Chiral Separation (SFC)

Objective: Isolate >99% ee of (S)-3-cyclopropylmorpholine from the racemate.

  • System: Waters Prep 100 SFC or equivalent.

  • Column: Chiralpak AD-H (250 mm x 21 mm, 5 µm).

  • Mobile Phase: 85:15 CO₂ : Methanol (with 0.2% Isopropylamine).

  • Conditions: Flow rate 70 g/min , Back pressure 100 bar, Temp 40°C.

  • Detection: UV at 220 nm.

  • Validation: Re-inject fractions on analytical SFC to confirm ee% > 98%.

Protocol B: TR-FRET Binding Assay (BET/BRD4)

Objective: Compare IC₅₀ of (R) vs (S) analogs.

  • Reagents: Recombinant BRD4(1) bromodomain (His-tagged), Biotinylated acetyl-histone peptide, Europium-labeled anti-His antibody, APC-labeled Streptavidin.

  • Setup: In 384-well plates, dispense 10 µL of test compound ((R) and (S) variants) in serial dilution.

  • Incubation: Add protein/peptide mix. Incubate 60 mins at RT.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (e.g., EnVision). Excitation: 337 nm; Emission: 615 nm (Eu) and 665 nm (APC).

  • Analysis: Plot signal ratio (665/615) vs. log[concentration]. Calculate IC₅₀.

    • Expected Result: (S)-analog IC₅₀ < 50 nM; (R)-analog IC₅₀ > 1000 nM.

References

  • Vertex Pharmaceuticals. (2012). Bicyclic Acetyl-CoA Carboxylase Inhibitors. WO2012013716A1. Link

  • Resverlogix Corp. (2019). Small Molecule Bromodomain Inhibitors and Uses Thereof. EP3958867B1. Link

  • Novartis AG. (2019). 4-Hydroxypiperidine Derivatives and Their Use as Inhibitors of Ubiquitin Specific Protease 19 (USP19). WO2019150119A1. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53986558, 3-Cyclopropylmorpholine.Link

  • Dunlap, N., et al. (2011).[1] Three-step synthesis of cyclopropyl peptidomimetics.[1] Organic Letters, 13(18), 4879-4881.[1] Link

Sources

Comparative metabolic clearance of cyclopropyl vs isopropyl morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of morpholine-containing pharmacophores, the choice between isopropyl and cyclopropyl N-substituents represents a classic trade-off in medicinal chemistry. While both groups provide similar steric bulk and lipophilicity modulation, their metabolic fates are divergently opposed.

This guide objectively compares these two moieties. The isopropyl group is a metabolic "soft spot," prone to rapid oxidative dealkylation, leading to high intrinsic clearance (


). The cyclopropyl  group acts as a "metabolic blocker" due to high C-H bond strength, significantly extending half-life (

). However, this stability comes at a cost: cyclopropylamines are potent Mechanism-Based Inhibitors (MBI) of cytochrome P450 enzymes, presenting a toxicity risk that must be screened early.
Mechanistic Rationale: The C-H Bond Energy Divergence

To understand the clearance differences, we must look at the bond dissociation energies (BDE) and the catalytic cycle of CYP450.

A. Isopropyl Morpholine: The "Soft Spot"

The isopropyl group contains a tertiary methine hydrogen (


-CH). CYP450 enzymes preferentially abstract hydrogen atoms from carbon centers that yield stable radicals.
  • Mechanism: CYP Compound I (FeO

    
    ) abstracts the methine H.
    
  • Energetics: The tertiary C-H BDE is approximately 96 kcal/mol . This is energetically favorable for CYP-mediated oxidation.

  • Outcome: Formation of a carbinolamine intermediate, which spontaneously collapses to release acetone and the free morpholine (N-dealkylation). This results in high clearance .

B. Cyclopropyl Morpholine: The "Blocker" & "Suicide Inhibitor"

The cyclopropyl ring is strained (27.5 kcal/mol strain energy), giving the C-H bonds significant


-character (approx. 

hybridization).
  • Stability Mechanism: The cyclopropyl C-H BDE is significantly higher (~106 kcal/mol ). This 10 kcal/mol difference acts as a metabolic wall, preventing hydrogen abstraction and lowering

    
    .
    
  • Inhibition Mechanism (The Risk): Instead of H-abstraction, the CYP enzyme may perform a Single Electron Transfer (SET) from the nitrogen lone pair. This generates a nitrogen radical cation, triggering a rapid ring opening to a carbon-centered radical. This radical covalently binds to the heme porphyrin, irreversibly inactivating the enzyme (Suicide Inhibition).

Visualization: Metabolic Divergence

The following diagram illustrates the divergent pathways of Isopropyl (Clearance) vs. Cyclopropyl (Inhibition).

MetabolicPathways cluster_iso Isopropyl Pathway (High Clearance) cluster_cyc Cyclopropyl Pathway (Inhibition Risk) Iso Isopropyl-Morpholine Iso_Int Carbinolamine Intermediate Iso->Iso_Int CYP H-Abstraction (Fast) Iso_Prod Morpholine + Acetone (Metabolites) Iso_Int->Iso_Prod Spontaneous Collapse Cyc Cyclopropyl-Morpholine Cyc_Rad N-Radical Cation (SET Mechanism) Cyc->Cyc_Rad CYP SET (Slow Clearance) Cyc_RingOpen Ring Open C-Radical Cyc_Rad->Cyc_RingOpen Ring Strain Release Cyc_Dead Heme Adduct (Dead Enzyme) Cyc_RingOpen->Cyc_Dead Covalent Binding

Figure 1: Divergent metabolic fates. Isopropyl leads to rapid clearance via dealkylation. Cyclopropyl resists clearance but risks covalent inactivation of the CYP enzyme.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability difference, a Microsomal Stability Assay is required. This protocol is designed to be self-validating using specific controls.

Methodology
  • System: Liver Microsomes (Human/Rat) containing CYP450s.

  • Substrate Conc: 1 µM (Low concentration ensures first-order kinetics,

    
    ).
    
  • Cofactor: NADPH (Required for CYP oxidation).

Step-by-Step Workflow
  • Preparation:

    • Prepare 10 mM stock of test compounds (Isopropyl- and Cyclopropyl-morpholine) in DMSO.

    • Dilute to 2 µM in phosphate buffer (pH 7.4).

  • Pre-Incubation:

    • Mix 400 µL of Substrate Solution with 400 µL of Microsomal Suspension (1 mg/mL protein).

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add 200 µL of 5 mM NADPH (regenerating system). Final protein conc: 0.5 mg/mL.[1][2] Final Substrate: 1 µM.

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation of Intrinsic Clearance (

)

Plot


 vs. time. The slope is 

(depletion rate constant).

Visualization: Assay Workflow

AssayWorkflow cluster_sampling Kinetic Sampling Loop Start Substrate (1 µM) + Microsomes Incubate Incubate @ 37°C Add NADPH Start->Incubate Sample Aliquot (50 µL) t = 0, 5, 15, 30, 45 Incubate->Sample Quench Quench w/ ACN (+ Internal Std) Sample->Quench Centrifuge Centrifuge Precipitate Protein Quench->Centrifuge LCMS LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS

Figure 2: Standardized Microsomal Stability Workflow for determining Intrinsic Clearance.

Comparative Data Analysis

The following table summarizes representative data derived from structure-activity relationship (SAR) studies comparing these moieties.

Table 1: Physicochemical and Metabolic Comparison

ParameterIsopropyl-MorpholineCyclopropyl-MorpholineImpact
C-H BDE (kcal/mol) ~96 (Tertiary)~106 (Cyclopropyl)Cyclopropyl is harder to oxidize.
Hybridization


(High s-character)
Cyclopropyl electrons are held tighter.
Metabolic Route N-Dealkylation (Major)Ring Hydroxylation (Minor)Isopropyl clears faster.

(Human)
High (>50 µL/min/mg)Low (<15 µL/min/mg)Cyclopropyl extends

.
CYP Inhibition Low RiskHigh Risk (MBI) Cyclopropyl requires TDI (Time-Dependent Inhibition) screening.
LogD (pH 7.4) ~1.5 - 2.0~1.2 - 1.7Cyclopropyl is slightly less lipophilic.
Interpretation & Recommendations
  • Clearance: If your lead compound suffers from rapid hepatic clearance, switching Isopropyl

    
     Cyclopropyl is a validated strategy to block metabolism. Expect a 3-10x reduction in 
    
    
    
    .
  • Safety Warning: The cyclopropyl group is a "structural alert" for Mechanism-Based Inhibition (MBI).

    • Mandatory Step: If you utilize a cyclopropyl morpholine, you must run an

      
       shift assay (pre-incubation with NADPH) to check for time-dependent inhibition of CYP2D6 and CYP3A4.
      
    • Failure to check this leads to clinical Drug-Drug Interaction (DDI) failures.

References
  • Metabolism of Cyclopropyl Groups. Hypha Discovery. Available at: [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines. Frontiers in Pharmacology / NIH. Available at: [Link]

  • Bond Strengths and Radical Stability. Master Organic Chemistry. Available at: [Link]

  • Microsomal Stability Assay Protocol. Cyprotex / Evotec. Available at: [Link]

  • Homolytic C-H Bond Dissociation Energies of Strained Organic Compounds. J. Phys. Chem. A (ACS). Available at: [Link]

Sources

Navigating Chirality: A Comparative Guide to the Optical Rotation of (R)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereochemical identity of a molecule is a critical determinant of its pharmacological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different biological effects.[1][2] Consequently, the precise characterization of a specific enantiomer is a cornerstone of pharmaceutical research and development. This guide provides an in-depth technical comparison and a predictive framework for evaluating the optical rotation of (R)-3-Cyclopropylmorpholine, a novel chiral morpholine derivative.

While specific experimental optical rotation values for this compound are not yet extensively documented in publicly available literature, this guide establishes a robust methodology for its determination and offers a comparative analysis against other chiral morpholine derivatives. By understanding the principles of polarimetry and the factors influencing optical rotation, researchers can confidently establish the stereochemical purity of their synthesized compounds.

The Significance of Optical Rotation in Stereochemistry

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[1] The direction and magnitude of this rotation are unique characteristics of a specific enantiomer under defined experimental conditions.[1][3] Molecules that rotate light in a clockwise direction are termed dextrorotatory (+), while those that rotate light counter-clockwise are levorotatory (-).[1][3] It is crucial to note that there is no direct correlation between the (R/S) designation of a chiral center and the direction (+/-) of optical rotation.[1] This relationship must be determined experimentally.

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation (α) using the following formula:[3][4]

[α]Tλ = α / (l * c)

Where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (typically the sodium D-line at 589 nm).[3][5]

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in g/mL.[3][4]

Comparative Analysis: Optical Rotation of Chiral Morpholine Derivatives

To establish a predictive baseline for this compound, it is instructive to examine the reported optical rotation values of structurally related chiral morpholine derivatives. This comparative data provides a reasonable expectation for the magnitude and sign of rotation for a new analogue.

CompoundStructureSpecific Rotation ([α]D)Conditions
(2S,5R)-2-(Bromomethyl)–2-(4-methoxyphenyl)-5-phenylmorpholine(Structure not available in search results)-26°c 1.00 in CHCl3[6]
(R)-2-methyl-1-butanol(Structure not available in search results)+5.75°(Conditions not specified in search results)[3]
(S)-2-methyl-1-butanol(Structure not available in search results)-5.75°(Conditions not specified in search results)[3]

Note: The table includes examples of chiral molecules with reported optical rotations to illustrate the range and dependence on structure. Direct analogues to this compound with reported values were not found in the initial search.

This data highlights that even subtle changes in the substituents on the morpholine ring can significantly impact the specific rotation. Therefore, while a direct prediction is challenging, a negative or positive value within a similar order of magnitude could be anticipated for this compound.

Experimental Protocol for Determining the Optical Rotation of this compound

The following protocol outlines the steps for the accurate measurement of the optical rotation of this compound. This procedure is designed to be self-validating by incorporating essential controls and calibration steps.

Instrumentation and Materials
  • Polarimeter (with sodium D-line lamp, 589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance (± 0.0001 g)

  • This compound sample

  • High-purity solvent (e.g., Chloroform, Methanol, or Ethanol)

  • Syringes and filters for sample clarification

Step-by-Step Methodology
  • Instrument Preparation:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10-30 minutes to ensure a stable light source.[7]

    • Clean the polarimeter cell thoroughly with the chosen solvent and dry it completely.

  • Solvent Blank Measurement:

    • Fill the clean polarimeter cell with the high-purity solvent that will be used to dissolve the sample.

    • Ensure there are no air bubbles in the light path.[7][8]

    • Place the cell in the polarimeter and take a reading. This is the solvent blank. Zero the instrument with the solvent-filled cell.[7] This step is crucial to correct for any optical activity of the solvent or the cell itself.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-15 mg) using an analytical balance.[7]

    • Quantitatively transfer the sample to a volumetric flask.

    • Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the solution is homogeneous. The concentration should be calculated precisely in g/mL.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the cell in the polarimeter and record the observed rotation (α).[7] It is good practice to take multiple readings (e.g., 3-5) and use the average to minimize random errors.[5]

    • Record the temperature of the solution.[5][7]

  • Calculation of Specific Rotation:

    • Using the averaged observed rotation (α), the known path length (l), and the calculated concentration (c), calculate the specific rotation [α] using the formula mentioned previously.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis instrument_prep 1. Instrument Warm-up & Cell Cleaning solvent_blank_prep 2. Prepare Solvent Blank blank_measure 4. Measure Solvent Blank & Zero Instrument instrument_prep->blank_measure sample_prep 3. Sample Weighing & Dissolution sample_measure 5. Measure Sample's Observed Rotation (α) sample_prep->sample_measure solvent_blank_prep->blank_measure blank_measure->sample_measure calculation 6. Calculate Specific Rotation [α] sample_measure->calculation comparison 7. Compare with Literature or Reference Standard calculation->comparison

Caption: Workflow for determining the specific optical rotation of a chiral compound.

Trustworthiness and Self-Validation

The integrity of the obtained optical rotation value relies on a self-validating experimental design:

  • Purity of the Sample: The presence of impurities, especially chiral ones, can significantly affect the observed rotation.[9] It is imperative to use a highly purified sample of this compound. Techniques like NMR, HPLC, and mass spectrometry should be employed to confirm the chemical purity and structure.

  • Solvent Effects: The choice of solvent can influence the specific rotation. Therefore, it is crucial to report the solvent used when documenting the value. For comparative purposes, the same solvent should be used consistently.

  • Concentration Dependence: While specific rotation should ideally be independent of concentration, in some cases, intermolecular interactions can cause non-linearity.[9] Measuring the rotation at multiple concentrations can verify the consistency of the value.

  • Temperature Control: Optical rotation is temperature-dependent.[5] Maintaining a constant and recorded temperature is essential for reproducibility.

Logical Relationships in Optical Rotation Analysis

G cluster_input Experimental Inputs cluster_process Measurement Process cluster_output Primary Output cluster_final Calculated & Verified Value Compound This compound Polarimetry Polarimetry Measurement Compound->Polarimetry Purity High Purity Purity->Polarimetry Solvent Defined Solvent Solvent->Polarimetry Concentration Accurate Concentration (c) Concentration->Polarimetry Specific_Rotation Specific Rotation [α] Concentration->Specific_Rotation Temperature Constant Temperature (T) Temperature->Polarimetry Wavelength Fixed Wavelength (λ) Wavelength->Polarimetry Observed_Rotation Observed Rotation (α) Polarimetry->Observed_Rotation Observed_Rotation->Specific_Rotation Stereochemical_Purity Stereochemical Purity Assessment Specific_Rotation->Stereochemical_Purity

Caption: Interdependencies in the determination of specific optical rotation.

Conclusion

References

  • Organic Chemistry Video Tutorial. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube.
  • Rudolph Research Analytical.
  • Master Organic Chemistry. (2017, February 7).
  • Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity.
  • Wikipedia.
  • JoVE. (2017, February 22).
  • Synthesis of Biologically Important Chiral Morpholine Deriv
  • Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry.
  • BenchChem. Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide.
  • Wikipedia.
  • Anton Paar Wiki. Basics of polarimetry.
  • ResearchGate. (2025, August 7).
  • ResearchGate. Optical Rotation Predictions for Rigid Chiral Solute-Achiral Solvent 1:1 Complexes with the PCM Model.
  • The Neotia University. polarimeter-experiment.pdf.
  • UWM. M9. Optical rotation of solutions. Measurement of the concentration of optically active substances by refractometric method and by using a polarimeter.
  • NIH PubChem. 3-Cyclopropylmorpholine | C7H13NO | CID 53986558.
  • ACS Publications. (2020, June 30). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter.
  • PASCO scientific.
  • Asian Journal of Chemistry. (2014, November 6). Synthesis, Characterization of 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline and Its Crystal Structure.
  • NIH. Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter.
  • Anton Paar Wiki. European Pharmacopoeia 2.2.7.
  • ResearchGate. (2025, August 7).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-Cyclopropylmorpholine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds like (R)-3-Cyclopropylmorpholine are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it concludes with their safe and compliant disposal. Improper disposal not only poses significant environmental and safety risks but can also result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and responsibility within the laboratory.

Hazard Identification: Understanding the Risk Profile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for the (R)-enantiomer may not be readily available, data for the closely related 3-Cyclopropylmorpholine and the parent compound, Morpholine, provide a strong basis for risk assessment.[1][2][3][4][5] This material must be treated as a hazardous substance.

Table 1: GHS Hazard Classification for 3-Cyclopropylmorpholine [5]

Hazard Class Category Hazard Statement
Flammable Liquids Category 4 H227: Combustible liquid
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1 H318: Causes serious eye damage

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: The parent compound, Morpholine, is also classified as flammable, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3][4]

Given these classifications, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4] All handling of open containers should be performed within a certified chemical fume hood to mitigate inhalation risks.[1]

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8] The fundamental principle is that this chemical waste is hazardous and must never be disposed of down the drain or in regular trash.[6][9][10] Doing so can lead to explosive conditions in sewers, environmental contamination, and non-compliance with federal and local regulations.[6][10]

The following workflow ensures a self-validating system for compliant disposal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Official Disposal Channel Start Waste Generated (this compound) Segregate Step 1: Segregate Waste (Keep away from incompatible materials, e.g., strong acids/oxidizers) Start->Segregate Contain Step 2: Contain & Label (Use compatible, sealed container with Hazardous Waste Label) Segregate->Contain Store Step 3: Store in SAA (Designated Satellite Accumulation Area) Contain->Store Request Step 4: Request Pickup (Contact Institutional EHS) Store->Request Container is >=75% full or ready for disposal Manifest Step 5: Document (Complete Waste Manifest) Request->Manifest Dispose Step 6: Professional Disposal (Licensed Hazardous Waste Vendor) Manifest->Dispose

Caption: Disposal workflow for this compound waste.

Step 1: Waste Segregation
  • Rationale: Preventing accidental chemical reactions is a cornerstone of laboratory safety.[11] Morpholine derivatives can react with strong oxidizing agents. Mixing incompatible waste streams can lead to heat generation, gas evolution, or violent reactions.

  • Procedure:

    • Designate a specific waste container solely for this compound and chemically similar waste.

    • Do not mix this waste with acids, bases, oxidizers, or other reactive chemicals.[11][12]

    • Keep solid and liquid waste streams separate to facilitate proper disposal by your institution's environmental health and safety (EHS) office.[12]

Step 2: Waste Containment and Labeling
  • Rationale: Proper containment and labeling are mandated by OSHA and EPA regulations to ensure safety, prevent leaks, and provide clear hazard communication to all personnel and waste handlers.[7][13] An accurate label is critical for the disposal vendor to handle the waste stream correctly.

  • Procedure:

    • Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate.[12][14] The container must have a secure, leak-proof screw cap.

    • Affix a "Hazardous Waste" label to the container before adding any waste.[15]

    • The label must include:

      • The full chemical name: "this compound".[15]

      • The accumulation start date (the date the first drop of waste enters the container).[15]

      • Clear indication of the hazards (e.g., "Combustible," "Corrosive," "Toxic").[11][15]

      • The name of the principal investigator and laboratory location.[15]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Rationale: The SAA is a designated location within the lab where hazardous waste can be safely stored at or near the point of generation before being collected by EHS personnel.[14] This prevents the accumulation of large quantities of waste and keeps it under the control of trained laboratory staff.

  • Procedure:

    • Store the sealed and labeled waste container in your designated SAA.

    • The SAA should be away from general traffic and ignition sources.[2][4]

    • Ensure the container is kept closed at all times, except when adding waste.[14]

    • Utilize secondary containment (e.g., a spill tray) to capture any potential leaks.[12]

Step 4: Arranging for Professional Disposal
  • Rationale: Hazardous waste must be disposed of through a licensed and regulated process. Your institution's EHS department is the required liaison for this.[4][9]

  • Procedure:

    • Once the waste container is approximately 75% full or has been accumulating for a set period (e.g., 6 months, check with your EHS), schedule a pickup.[16] Do not overfill containers.[12]

    • Contact your institution's EHS office or use their designated online portal to request a waste pickup.[15][16]

    • Complete any required documentation or waste manifests provided by EHS. This is a legal record of the waste's journey from your lab to the final disposal facility.[15]

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste unless properly decontaminated.[1][15]

  • Rationale: Residual amounts of the chemical can still pose a hazard. Simply rinsing the container is not sufficient and may constitute improper disposal by sewering.[9]

  • Procedure:

    • For grossly contaminated labware (beakers, flasks), rinse them with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste in your designated container.

    • Empty chemical bottles must be managed according to your institutional policy. Often, they are collected by EHS along with other hazardous waste.[9][15] Do not place these containers in regular glass recycling or trash unless explicitly permitted by your EHS office after a specific decontamination procedure.

Emergency Procedures for Spills and Exposures

  • Rationale: A clear, pre-defined emergency plan is critical to minimizing harm in the event of an accident.

  • Spill Response:

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is small and you are trained to handle it, wear appropriate PPE (gloves, goggles, lab coat).

    • Prevent the spill from entering drains.[4][6][17]

    • Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.[3][4][17] Do not use combustible materials.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[3][4][17]

    • For large spills, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2][4]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][2]

    • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS. [2][3]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.

References

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Morpholine. Redox. [Link]

  • SAFETY DATA SHEET: Morpholine. Nexchem Ltd. [Link]

  • 3-Cyclopropylmorpholine. PubChem, National Institutes of Health. [Link]

  • Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR :: 40 CFR Part 266 Subpart P. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • Chemical Disposal Standard Operating Procedures (SOP). U.S. Department of Veterans Affairs. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Occupational Exposure to Hazardous Chemicals in Laboratories. OSHA Training. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? MCF Environmental Services. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety. [Link]

  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Cyclopropylmorpholine
Reactant of Route 2
(R)-3-Cyclopropylmorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.